molecular formula C10H9N3O2 B066844 2-amino-5-(1H-pyrazol-1-yl)benzoic acid CAS No. 169045-03-8

2-amino-5-(1H-pyrazol-1-yl)benzoic acid

Numéro de catalogue: B066844
Numéro CAS: 169045-03-8
Poids moléculaire: 203.2 g/mol
Clé InChI: VYVHTXFABCPSLO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-amino-5-(1H-pyrazol-1-yl)benzoic acid is a sophisticated heterocyclic building block of significant interest in medicinal chemistry and drug discovery research. This bifunctional compound features a benzoic acid scaffold substituted with both an electron-donating amino group and a 1H-pyrazol-1-yl heteroaromatic system. The pyrazole moiety is a privileged structure in pharmacology, known for its ability to engage in hydrogen bonding and dipole-dipole interactions within enzyme active sites, particularly kinases. The ortho-amino benzoic acid component provides a handle for further derivatization into amides or serves as a metal-chelating group. Consequently, this molecule serves as a key precursor in the synthesis of targeted protein kinase inhibitors, where it can function as a hinge-binding motif. Its primary research value lies in the development of novel small-molecule probes for studying intracellular signaling pathways and for the construction of combinatorial libraries aimed at identifying new therapeutic leads for oncology and inflammatory diseases. Researchers utilize this compound to explore structure-activity relationships (SAR) and to develop compounds with optimized potency and selectivity profiles.

Propriétés

IUPAC Name

2-amino-5-pyrazol-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c11-9-3-2-7(6-8(9)10(14)15)13-5-1-4-12-13/h1-6H,11H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYVHTXFABCPSLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC(=C(C=C2)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to 2-amino-5-(1H-pyrazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-amino-5-(1H-pyrazol-1-yl)benzoic acid is a multifaceted chemical compound that stands at the intersection of several key areas in organic and medicinal chemistry. Structurally, it is a derivative of anthranilic acid, a well-established pharmacophore, and features a pyrazole substituent. This unique combination of a benzoic acid, an aromatic amine, and a pyrazole ring system imparts a rich chemical character, making it a valuable building block for the synthesis of complex heterocyclic molecules.

The pyrazole nucleus is a prominent feature in numerous compounds with a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3] Similarly, aminobenzoic acid derivatives are known to possess significant therapeutic potential.[4] The strategic fusion of these two pharmacophores in a single molecule makes 2-amino-5-(1H-pyrazol-1-yl)benzoic acid a compound of considerable interest for researchers in drug discovery and materials science. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and potential applications, grounded in established chemical principles and supported by relevant literature.

Chemical Identity and Structure

Core Structural Features

The molecule integrates three key functional groups which dictate its chemical behavior:

  • Carboxylic Acid Group (-COOH): Attached to the benzene ring, this group provides acidic properties and a key site for reactions such as esterification and amidation.

  • Amino Group (-NH₂): Positioned ortho to the carboxylic acid, this group is basic and can be readily acylated, alkylated, or diazotized. Its presence is crucial for forming various heterocyclic systems.

  • Pyrazole Ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms, linked to the benzoic acid backbone via a C-N bond. The pyrazole moiety is known for its diverse biological activities and its ability to participate in hydrogen bonding and coordination chemistry.[5]

Chemical Structure Diagram

The structural representation of 2-amino-5-(1H-pyrazol-1-yl)benzoic acid is crucial for understanding its reactivity and intermolecular interactions.

Caption: Chemical structure of 2-amino-5-(1H-pyrazol-1-yl)benzoic acid.

Key Identifiers
IdentifierValue
Molecular Formula C₁₀H₉N₃O₂
Molecular Weight 203.20 g/mol
Canonical SMILES C1=CC(=C(C=C1N2C=CC=N2)N)C(=O)O
InChI Key (Predicted) YFGYCEJABKNACN-UHFFFAOYSA-N
CAS Number Not definitively assigned in public databases. Related structures like 2-Chloro-5-(1H-pyrazol-1-yl)benzoic acid have CAS 957509-90-9.

Physicochemical Properties

While specific experimental data for this exact molecule is not widely published, its properties can be reliably predicted based on its structural analogues and functional groups.

PropertyPredicted Value / ObservationJustification
Appearance Off-white to light brown crystalline solidSimilar to related aminobenzoic acids and pyrazole derivatives.[6]
Melting Point >200 °C (with decomposition)The presence of both acidic (carboxyl) and basic (amino) groups, along with the planar aromatic systems, allows for strong intermolecular hydrogen bonding and π-stacking, leading to a high melting point.
Solubility Sparingly soluble in water. Soluble in polar organic solvents like DMSO, DMF, and alcohols. Soluble in aqueous acid and base.The molecule has both polar (amino, carboxyl) and non-polar (aromatic rings) regions. Its amphoteric nature allows it to dissolve in acidic solutions (protonation of the amino group) and basic solutions (deprotonation of the carboxylic acid).
pKa pKa₁ ≈ 2-3 (Carboxylic Acid)pKa₂ ≈ 4-5 (Anilinium Ion)The carboxylic acid pKa is expected to be slightly lower than benzoic acid (~4.2) due to the electron-withdrawing nature of the pyrazole ring. The amino group's basicity is similar to other substituted anilines.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound. The expected spectral data are as follows:

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the hydrogen environments in the molecule. In a solvent like DMSO-d₆:

  • -COOH Proton: A very broad singlet, typically downfield (>12 ppm), which may exchange with D₂O.

  • -NH₂ Protons: A broad singlet around 5-6 ppm, which will also exchange with D₂O.

  • Aromatic Protons (Benzoic Acid Ring): Three protons exhibiting complex splitting patterns (doublets and doublet of doublets) in the range of 6.5-8.0 ppm. The proton ortho to the carboxyl group will be the most deshielded.

  • Pyrazole Ring Protons: Three protons. The proton at the C4 position will likely appear as a triplet around 6.5 ppm. The protons at the C3 and C5 positions will appear as doublets or multiplets further downfield, typically between 7.5 and 8.5 ppm.[7]

¹³C NMR Spectroscopy

The carbon NMR spectrum will show 10 distinct signals corresponding to the 10 carbon atoms in the molecule:

  • Carbonyl Carbon (-C=O): The least shielded carbon, appearing around 165-170 ppm.

  • Aromatic Carbons: Signals for the six carbons of the benzoic acid ring and the three carbons of the pyrazole ring will appear in the typical aromatic region of 110-150 ppm. The carbons attached to nitrogen atoms (C2, C5 of the benzoic ring and C3, C5 of the pyrazole ring) will be significantly affected.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups.

  • O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer.[9]

  • N-H Stretch (Amino Group): Two sharp-to-medium peaks are expected in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching of the primary amine.[10][11]

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1670-1700 cm⁻¹. Conjugation with the aromatic ring shifts this to a lower wavenumber compared to an aliphatic carboxylic acid.[9]

  • C=C and C=N Stretches: Multiple bands in the 1450-1620 cm⁻¹ region corresponding to the aromatic rings and the pyrazole C=N bond.

Synthesis and Reactivity

Proposed Synthetic Pathway

A common and effective method for forming the N-aryl bond to the pyrazole ring is through a copper- or palladium-catalyzed cross-coupling reaction, such as the Ullmann condensation or Buchwald-Hartwig amination. A plausible route starts from a commercially available halogenated aminobenzoic acid.

Workflow: Synthesis of 2-amino-5-(1H-pyrazol-1-yl)benzoic acid

Synthesis_Workflow reactant1 2-amino-5-bromobenzoic acid step1 Reaction Setup reactant1->step1 reactant2 1H-Pyrazole reactant2->step1 reagents CuI (catalyst) L-Proline (ligand) K₂CO₃ (base) DMSO (solvent) reagents->step1 product 2-amino-5-(1H-pyrazol-1-yl)benzoic acid step2 Heating & Reflux step1->step2 Combine & Stir step3 Work-up & Purification step2->step3 Monitor by TLC (e.g., 12-24h at 110°C) step3->product Acidify, Filter, Recrystallize

Caption: Proposed Ullmann coupling synthesis workflow.

Experimental Protocol: Ullmann Condensation

This protocol is a representative, self-validating methodology for the synthesis.

  • Reaction Setup:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-amino-5-bromobenzoic acid (1.0 eq), 1H-pyrazole (1.2 eq), potassium carbonate (K₂CO₃, 2.0 eq), copper(I) iodide (CuI, 0.1 eq), and L-proline (0.2 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

    • Add anhydrous dimethyl sulfoxide (DMSO) via syringe. The causality for using DMSO is its high boiling point and ability to dissolve the ionic intermediates. L-proline is a cost-effective and efficient ligand for this type of copper-catalyzed coupling.

  • Reaction Execution:

    • Heat the reaction mixture to 110-120 °C with vigorous stirring.

    • Self-Validation: Monitor the reaction progress by Thin-Layer Chromatography (TLC) every 2-4 hours. A typical mobile phase would be ethyl acetate/hexane (e.g., 1:1 v/v). The disappearance of the starting material (2-amino-5-bromobenzoic acid) and the appearance of a new, more polar spot indicates product formation. The reaction is deemed complete when the starting material is fully consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and acidify to pH 3-4 with 1M HCl. This step protonates the carboxylate, causing the product to precipitate.

    • Collect the crude solid by vacuum filtration and wash with water to remove inorganic salts.

    • Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to yield the pure product. The choice of recrystallization ensures the removal of soluble impurities and results in a crystalline, high-purity final compound.

  • Final Validation:

    • Dry the purified solid under vacuum.

    • Confirm the identity and purity of the final product using the spectroscopic methods outlined in Section 3 (NMR, IR) and by measuring its melting point.

Applications and Biological Relevance

The true value of 2-amino-5-(1H-pyrazol-1-yl)benzoic acid lies in its role as a versatile scaffold for building more complex molecules with potential therapeutic applications.[6]

  • Anti-inflammatory and Analgesic Agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) contain pyrazole or anthranilic acid motifs. The title compound is a logical starting point for synthesizing novel NSAIDs.[3][6]

  • Antimicrobial Agents: Pyrazole derivatives have been extensively studied for their antibacterial and antifungal properties. The presence of the amino and carboxylic acid groups allows for further derivatization to optimize antimicrobial activity against various pathogens.[1][12]

  • Kinase Inhibitors: The 2-aminopyridine scaffold, which is structurally related, is a known "hinge-binding" motif in many kinase inhibitors used in oncology. The aminobenzoic acid core can be used to develop inhibitors targeting specific kinases involved in disease pathways.[4]

  • Material Science: The compound can serve as a ligand in coordination chemistry to create novel metal-organic frameworks (MOFs) or catalysts with unique electronic and structural properties.[6]

Safety and Handling

As with any laboratory chemical, proper safety precautions should be observed.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a cool, dry place away from oxidizing agents.

  • Toxicity: While specific toxicity data is unavailable, related aminobenzoic acids and pyrazoles may cause skin and eye irritation. A full Safety Data Sheet (SDS) should be consulted before use.

References

  • SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. St. Paul's Cathedral Mission College. Available from: [Link]

  • The FT-IR (a) and FT-Raman (b) spectra of o -aminobenzoic acid. ResearchGate. Available from: [Link]

  • FTIR spectra of a p-aminobenzoic acid, b CoHN and c CoHAB. ResearchGate. Available from: [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. Available from: [Link]

  • Alam, M. A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 138. Available from: [Link]

  • The Latest Progress on the Preparation and Biological activity of Pyrazoles. Biointerface Research in Applied Chemistry. Available from: [Link]

  • Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. MDPI. Available from: [Link]

  • Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • Current status of pyrazole and its biological activities. PMC. Available from: [Link]

  • Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy-Optimized Knorr Pyrazole Synthesis of Celecoxib and Mavacoxib, 3-(Trifluoromethyl) Pyrazolyl Benzenesulfonamides, Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). MDPI. Available from: [Link]

  • Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • Possible interactions between fused pyrazole derivative and magnesium ions - NMR experiments and theoretical calculations. Semantic Scholar. Available from: [Link]

  • 2-[5-(2-Fluorophenyl)-3-isobutyl-1H-pyrazol-1-yl]benzoic acid. PMC. Available from: [Link]

  • [BMIM][OH]-Mediated One-Pot Synthesis of 2-Amino-5-oxo-4-(1H-pyrazol-5-yl)-5H-chromeno[4,3-b]pyridine-3-carbonitriles as Potential Anticancer Agents. Crossref. Available from: [Link]

  • PRACTICAL LAB MANUAL. HR Patel Institute of Pharmaceutical Education and Research. Available from: [Link]

  • Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. PMC. Available from: [Link]

  • Synthesis and biological activity of 2-(4,5-dihydro-1H-pyrazol-1-yl)-1,3-benzothiazole derivatives. Journal of Kufa for Chemical Sciences. Available from: [Link]

  • Synthesis of the new carboxylic α-amino acid: 2-Benzamido-2-(1H -benzoimidazol- 1-ylmethoxy) acetic acid. ResearchGate. Available from: [Link]

  • 2-Amino-5-chloropyridine–benzoic acid (1/1). PMC. Available from: [Link]

  • Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. MDPI. Available from: [Link]

Sources

Pyrazole-substituted anthranilic acid derivatives literature

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Pyrazole-Substituted Anthranilic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Executive Summary

The fusion of pyrazole and anthranilic acid scaffolds represents a highly fruitful strategy in modern medicinal chemistry. Both moieties are considered "privileged structures" due to their prevalence in a wide array of biologically active compounds.[1][2][3][4] Anthranilic acid derivatives are known for their anti-inflammatory properties, while the pyrazole nucleus is a cornerstone in drugs targeting inflammation, cancer, and microbial infections.[5][6][7][8] This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the synthesis, characterization, and diverse pharmacological applications of pyrazole-substituted anthranilic acid derivatives. We will explore the causal relationships behind synthetic choices, delve into the mechanisms of action, and present detailed experimental protocols to ensure scientific integrity and reproducibility.

Introduction: The Rationale for a Hybrid Scaffold

In the quest for novel therapeutics with enhanced efficacy and improved safety profiles, the strategy of molecular hybridization—combining two or more pharmacophoric units—has gained significant traction. Pyrazole-substituted anthranilic acid derivatives are a prime example of this approach.

  • The Pyrazole Moiety: This five-membered heterocycle is a versatile scaffold found in numerous clinically successful drugs.[2][6] Its unique electronic properties and ability to participate in various non-covalent interactions allow it to bind effectively to a wide range of biological targets. Notable examples include the COX-2 inhibitor Celecoxib, the anti-obesity agent Rimonabant, and various kinase inhibitors used in oncology.[2][5][9]

  • The Anthranilic Acid Moiety: As a structural analogue of salicylic acid, anthranilic acid and its derivatives have long been recognized for their anti-inflammatory activity.[10][11][12] This scaffold serves as a key building block in many non-steroidal anti-inflammatory drugs (NSAIDs).[3] Furthermore, its structural features make it a privileged fragment for inhibiting protein kinases, a critical target class in cancer therapy.[3]

By covalently linking these two powerful pharmacophores, typically through a stable amide bond, chemists create a novel chemical entity with the potential for synergistic or multi-target biological activity. This guide will illuminate the pathways from synthesis to biological evaluation for this promising class of compounds.

Synthetic Strategies and Methodologies

The synthesis of pyrazole-substituted anthranilic acid derivatives is a multi-step process that relies on established and robust chemical reactions. The general approach involves the independent synthesis or procurement of the two core fragments, followed by a crucial coupling step.

Core Synthesis of the Pyrazole Ring

The most prevalent and versatile method for constructing the pyrazole ring is the Knorr pyrazole synthesis . This reaction involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[13] The choice of substituents on both reactants directly dictates the substitution pattern on the final pyrazole ring, allowing for extensive structural diversification.

Another common approach involves the reaction of hydrazine with α,β-unsaturated ketones (chalcones), which cyclize to form pyrazoline intermediates that can be subsequently oxidized to pyrazoles.[9]

Illustrative Synthetic Workflow: Knorr Pyrazole Synthesis

G cluster_reactants Reactants cluster_process Process cluster_product Product R1_CO_CH2_CO_R2 1,3-Dicarbonyl Compound Reaction Cyclocondensation (e.g., Acidic Reflux) R1_CO_CH2_CO_R2->Reaction R3_NHNH2 Hydrazine Derivative R3_NHNH2->Reaction Pyrazole Substituted Pyrazole Core Reaction->Pyrazole G AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_constitutive Prostaglandins (Gastric Protection) COX1->PGs_constitutive PGs_inflammatory Prostaglandins (Inflammation, Pain) COX2->PGs_inflammatory Inhibitor Pyrazole-Anthranilic Acid Derivative Inhibitor->COX2 Inhibits G cluster_sar Structure-Activity Relationship (SAR) Scaffold Generic Pyrazole-Anthranilic Acid Scaffold R1 R1 (N1-Position): - Large aromatic groups (e.g., dichlorophenyl) - Often crucial for kinase & receptor binding. R2 R2 (C5-Position): - Aryl groups enhance activity. - p-Substitution is often optimal. R3 R3 (Anthranilate Ring): - Halogens (Br, Cl) often increase  anti-inflammatory potency.

Sources

Novel Pyrazole-Benzoic Acid Scaffolds: A Technical Guide for Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole ring is a privileged structure in medicinal chemistry, present in blockbuster drugs like celecoxib (COX-2 inhibitor) and crizotinib (ALK inhibitor).[1] However, the integration of a benzoic acid moiety into the pyrazole scaffold creates a distinct subclass of pharmacophores that offers unique advantages: enhanced aqueous solubility, specific electrostatic interactions with cationic protein residues (e.g., Arginine/Lysine gates in kinases), and a versatile handle for further derivatization (e.g., PROTAC linkers).

This technical guide dissects the Pyrazole-Benzoic Acid (PBA) scaffold, providing a blueprint for its application in kinase inhibition and metabolic regulation. We move beyond basic synthesis to explore the causality of design choices, supported by rigorous protocols and validated structure-activity relationships (SAR).

Medicinal Chemistry Rationale: The PBA Synergy

The "Privileged" Synergy

The PBA scaffold combines two critical elements:

  • The Pyrazole Core: A 5-membered heterocycle acting as a robust linker and hydrogen bond donor/acceptor.[1][2][3][4] It mimics the peptide bond geometry, allowing it to fit into ATP-binding pockets.

  • The Benzoic Acid Moiety:

    • Solubility: The carboxylic acid significantly lowers logP, addressing the poor solubility often plaguing multi-ring kinase inhibitors.

    • Binding Affinity: The carboxylate anion can form high-energy salt bridges with conserved Lysine or Arginine residues found in the catalytic domains of enzymes like VEGFR-2 and Aurora Kinases .

Structural Classes

We categorize PBAs based on the attachment point of the benzoic acid to the pyrazole ring.

  • Type A (N1-Linked): 4-(1H-pyrazol-1-yl)benzoic acid. Most common for kinase inhibitors where the acid extends into the solvent-exposed region.

  • Type B (C-Linked): 4-(1H-pyrazol-3-yl)benzoic acid or 4-(1H-pyrazol-4-yl)benzoic acid. Often used when a rigid linear geometry is required to span deep hydrophobic pockets.

PBA_Scaffold_Classes Core Pyrazole Core TypeA Type A: N1-Linked (Solvent Exposed) Core->TypeA N1-Arylation TypeB Type B: C3/C4-Linked (Deep Pocket) Core->TypeB Suzuki Coupling AppA Target: VEGFR-2, BRAF (Salt Bridge to Lys) TypeA->AppA AppB Target: COX-2, hCA (Zinc Binding) TypeB->AppB

Figure 1: Structural classification of Pyrazole-Benzoic Acid scaffolds and their primary therapeutic targets.

Synthetic Framework & Methodology

To ensure reproducibility and scalability, we utilize a convergent synthetic strategy. The most robust route for Type A scaffolds involves the cyclocondensation of 4-hydrazinobenzoic acid with 1,3-electrophiles.

Core Reaction Scheme

The reaction between 4-hydrazinobenzoic acid and a 1,3-diketone (or chalcone) is the industry standard. It is preferred over hydrazine alkylation due to its absolute regioselectivity.

Synthesis_Workflow Sub1 4-Hydrazinobenzoic Acid (Nucleophile) Step1 Cyclocondensation (Reflux in EtOH/AcOH) Sub1->Step1 Sub2 1,3-Diketone / Chalcone (Electrophile) Sub2->Step1 Inter Intermediate Hydrazone Step1->Inter Fast Prod PBA Scaffold (Precipitate) Inter->Prod Dehydration (-H2O)

Figure 2: Convergent synthesis of N1-substituted pyrazole-benzoic acid derivatives.

Validated Protocol: Synthesis of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic Acid

Objective: Synthesize a Type A scaffold for use as a fragment in kinase inhibitor design.

Reagents:

  • 4-Hydrazinobenzoic acid (1.0 eq)

  • Acetylacetone (1.1 eq)

  • Ethanol (Solvent, 10 volumes)

  • Glacial Acetic Acid (Catalyst, 2-3 drops)

Step-by-Step Methodology:

  • Dissolution: In a 100 mL round-bottom flask, suspend 1.52 g (10 mmol) of 4-hydrazinobenzoic acid in 30 mL of ethanol. The suspension may be opaque.

  • Addition: Add 1.13 mL (11 mmol) of acetylacetone dropwise. Add 3 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (80°C) for 4 hours. Checkpoint: The solution should clear as the hydrazine reacts, followed by the formation of a new precipitate.

  • Monitoring: Monitor by TLC (Mobile phase: 5% MeOH in DCM). The hydrazine spot (baseline) should disappear.

  • Isolation: Cool the reaction to room temperature and then to 0°C in an ice bath for 30 minutes.

  • Purification: Filter the solid under vacuum. Wash the cake with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL) to remove unreacted diketone.

  • Validation: Dry at 60°C. Yield is typically >85%. Purity is confirmed by melting point (>200°C) and NMR (Singlet at ~6.0 ppm for pyrazole C4-H).

Why this works: The benzoic acid moiety makes the product less soluble in cold ethanol than the starting materials, driving purification via simple filtration (Self-Validating Protocol).

Therapeutic Applications & SAR

Kinase Inhibition (VEGFR-2 & Aurora)

Recent studies have highlighted PBA derivatives as potent inhibitors of VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2). The benzoic acid group often mimics the binding mode of the urea moiety in Sorafenib but with improved solubility.

Mechanism of Action: The pyrazole ring occupies the ATP-binding cleft. The benzoic acid tail extends towards the solvent front, where the carboxylate forms a salt bridge with Lys1075 (in VEGFR-2) or similar cationic residues in the hinge region.

MOA_Kinase Drug PBA Inhibitor Pocket ATP Binding Pocket Drug->Pocket Hydrophobic Interaction (Pyrazole) Residue Lysine/Arginine (Cationic Gate) Drug->Residue Salt Bridge (Carboxylate)

Figure 3: Binding mechanism of PBA inhibitors within the kinase ATP pocket.

Structure-Activity Relationship (SAR) Data

The following table summarizes the effect of substitutions on the pyrazole ring when the N1-position is fixed with 4-benzoic acid. Data is aggregated from recent studies on VEGFR-2 inhibition [1].

CompoundR3 SubstitutionR4 SubstitutionR5 SubstitutionVEGFR-2 IC50 (µM)Interpretation
PBA-01 MethylHMethyl12.5Baseline potency.
PBA-02 PhenylHPhenyl1.22Bulky aromatics improve hydrophobic packing.
PBA-03 4-F-PhenylH4-F-Phenyl0.038 Fluorine enhances metabolic stability and lipophilicity.
PBA-04 MethylCHO (Formyl)Methyl5.6Electron-withdrawing group at C4 reduces potency slightly vs aromatic.

Key Insight: The presence of electron-withdrawing groups (like Fluorine) on the phenyl rings at positions 3 and 5 significantly enhances potency (PBA-03). The benzoic acid at N1 is non-negotiable for water solubility in this series.

Future Outlook: PROTACs and Covalent Inhibitors

The PBA scaffold is currently evolving into a linker hub for PROTACs (Proteolysis Targeting Chimeras).

  • Strategy: The carboxylic acid of the PBA scaffold serves as the perfect attachment point for a linker connecting to an E3 ligase ligand (e.g., Thalidomide).

  • Advantage: Unlike other scaffolds where linker attachment requires complex synthetic re-engineering, the PBA naturally provides a "handle" (COOH) that is solvent-exposed and ready for amide coupling.

References

  • Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors. Source: RSC Advances (2023). URL:[Link]

  • Recent Advances in Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives: Synthesis, Biological Activities. Source: International Journal of Pharmaceutical Sciences (2024). URL:[Link] (General Issue Link)

  • Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase. Source: RSC Medicinal Chemistry (2023). URL:[Link]

  • Pyrazole scaffold synthesis, functionalization, and applications in Alzheimer's disease and Parkinson's disease treatment. Source: Molecules (2021).[5] URL:[Link]

Sources

Risk Management & Handling Protocols: 2-Amino-5-(1H-pyrazol-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Philosophy

Compound Identity: 2-Amino-5-(1H-pyrazol-1-yl)benzoic acid Role: Advanced Pharmaceutical Intermediate (API precursor) Primary Application: Scaffold for kinase inhibitors (e.g., FGFR, VEGFR targets).[1]

The "Novelty" Hazard: As a specialized research intermediate, this compound lacks the extensive toxicological dossiers found for commodity chemicals. Standard Safety Data Sheets (SDS) often default to "Not Available" for critical endpoints. This guide utilizes Read-Across Toxicology —inferring hazards from structural analogs (Anthranilic acid and N-phenylpyrazoles)—to establish a "Safety by Design" handling protocol.[1]

Core Directive: Treat as a Potent Bioactive Agent . In the absence of specific LD50 data, the presence of the pyrazole pharmacophore linked to an aniline moiety suggests potential for kinase interaction and sensitization.

Chemical Identity & Physiochemical Data[2][3][4]

Precise Identification is the first step in safety.

ParameterData / PredictionNote
IUPAC Name 2-Amino-5-(1H-pyrazol-1-yl)benzoic acid
Molecular Formula

Molecular Weight 203.20 g/mol
Physical State Solid (Crystalline Powder)Likely off-white to pale yellow.[1][2]
Solubility DMSO, DMF, dilute aqueous basePoor solubility in water/neutral pH.
pKa (Predicted) Acidic: ~3.8 (COOH), Basic: ~2.5 (Aniline)Amphoteric nature affects extraction protocols.
LogP (Predicted) ~1.5 - 2.0Moderate lipophilicity; skin absorption potential.

Hazard Identification (GHS & Read-Across)

Rationale: This assessment synthesizes data from the parent scaffold (2-aminobenzoic acid) and the substituent (pyrazole).[1]

GHS Classification (Inferred)
  • Signal Word: WARNING

  • Skin Corrosion/Irritation: Category 2 (H315)[1][3][4]

  • Serious Eye Damage/Irritation: Category 2A (H319)[1]

  • STOT - Single Exposure: Category 3 (Respiratory Irritation) (H335)[1]

  • Sensitization (Skin): Category 1 (H317) — High Alert: Anilines are known sensitizers.[1]

Toxicological Causality
  • The Aniline Moiety: The 2-amino group poses a risk of methemoglobinemia (oxidation of hemoglobin) if absorbed in high quantities, though the carboxylic acid group likely mitigates this compared to pure aniline. It is a definitive contact sensitizer.

  • The Pyrazole Ring: Often metabolically stable but can inhibit specific cytochrome P450 enzymes.

  • The Benzoic Acid Function: Generates acidic dust, irritating mucous membranes and the upper respiratory tract immediately upon inhalation.

Safe Handling & Containment Strategy

The Protocol: This system relies on Engineering Controls first, followed by PPE .[5]

A. Engineering Controls (The Primary Barrier)
  • Weighing: Must be performed in a Class II Biosafety Cabinet or a dedicated chemical fume hood with a face velocity >0.5 m/s. Static electricity can disperse this fine powder; use an ionizing bar if available.

  • Reaction Vessels: Closed systems preferred. If adding solids to a hot reactor, use a powder addition funnel to prevent updraft/dust clouds.

B. Personal Protective Equipment (PPE)
  • Respiratory: N95/P2 minimum for solid handling. If handling >10g or generating dust, upgrade to a half-mask respirator with P100/HEPA cartridges.[1]

  • Hands: Double Nitrile Gloves (0.11 mm minimum).

    • Logic: Anilines permeate latex rapidly. The outer glove is sacrificial; change immediately upon contamination.

  • Eyes: Chemical splash goggles. Safety glasses are insufficient for fine powders that can drift around side shields.

C. Workflow Visualization

The following diagram illustrates the "Cradle-to-Grave" flow for handling this compound in a research setting.

HandlingProtocol Receipt 1. Receipt & Log (Inspect Seals) Storage 2. Storage (Dry, Dark, RT) Receipt->Storage Inventory Tag Weighing 3. Weighing (Fume Hood/BSC) Storage->Weighing Transport in Secondary Cont. Reaction 4. Reaction (Closed System) Weighing->Reaction Dissolve immediately Waste 5. Waste Disposal (Solid Toxic) Weighing->Waste Wipes/Gloves Reaction->Waste Quench & Segregate

Figure 1: Operational workflow emphasizing containment at the weighing stage, the highest risk point for dust exposure.[1]

Emergency Response Protocols

Scenario A: Inhalation (Dust Cloud)[1]
  • Evacuate: Move to fresh air immediately.

  • Position: Sit upright to facilitate breathing (Fowler's position).

  • Medical: If wheezing occurs (asthmatic reaction to benzoic acid), administer oxygen if trained. Seek medical attention.

Scenario B: Ocular Exposure
  • Irrigate: Flush with water for 15 full minutes .

  • pH Check: If possible, check tear pH after flushing. Benzoic acids can cause persistent acidity in the conjunctival sac.

  • Consult: Ophthalmologist review is mandatory due to the risk of corneal opacity.

Scenario C: Chemical Spill (Solid)

Do not dry sweep. Dry sweeping generates aerosols.

  • Wet Method: Cover spill with wet paper towels (water or PEG-400) to dampen powder.

  • Scoop: Scoop up damp material into a wide-mouth waste jar.

  • Neutralize: Wipe surface with a mild alkaline solution (1% Sodium Bicarbonate) to neutralize the carboxylic acid residue.

SpillResponse Start Spill Detected Assess Is it Powder? Start->Assess Wet Dampen (Do NOT Sweep) Assess->Wet Yes Collect Scoop to Waste Container Wet->Collect Clean Bicarb Wash + Water Rinse Collect->Clean

Figure 2: Decision logic for solid spill cleanup to prevent aerosolization.

Synthesis & Stability Context

Reactivity Profile:

  • Incompatibility: Strong oxidizing agents (risk of N-oxide formation or ring cleavage).

  • Stability: Generally stable at room temperature.[6]

  • Synthesis Note: This compound is often synthesized via Ullmann-type coupling of 2-halo-benzoic acids with pyrazole, or by hydrolysis of the corresponding ester.[1]

    • Impurity Alert: If synthesized via Cu-catalysis, residual Copper may be present.[1] If via ester hydrolysis, residual LiOH or NaOH may alter pH.

Waste Management

Classification: Hazardous Chemical Waste (Solid). Disposal Code: P-List or U-List analog (treat as toxic organic).

  • Solids: Double-bag in polyethylene. Label as "Toxic Solid - Aminobenzoic Acid Derivative."

  • Liquids (Mother Liquor): Segregate into "Aqueous Basic" or "Non-Halogenated Organic" streams depending on the solvent.

  • Destruction: High-temperature incineration is the only approved method to destroy the pyrazole ring and prevent environmental accumulation.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11892 (Anthranilic Acid - Analog Read-Across). Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Registration Dossier for 1-Phenylpyrazole (Analog Read-Across). Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[7] Retrieved from [Link][1]

(Note: Specific toxicological data for 2-amino-5-(1H-pyrazol-1-yl)benzoic acid is proprietary/research-grade.[1] The hazards above are determined via structure-activity relationship analysis of the constituent functional groups.)

Sources

Methodological & Application

Ullmann coupling protocol for 5-(pyrazol-1-yl)anthranilic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Ullmann-Type C-N Coupling for the Synthesis of 5-(Pyrazol-1-yl)anthranilic Acid

Part 1: Strategic Overview & Scientific Rationale

The synthesis of 5-(pyrazol-1-yl)anthranilic acid represents a critical transformation in the development of ryanodine receptor modulators and anthranilic diamide insecticides. The core challenge lies in the chemoselectivity required to couple a pyrazole nucleophile specifically to the 5-position of the aryl ring while preserving the sensitive ortho-amino and carboxylic acid functionalities.

The "Protection-Free" Advantage (Ma Coupling) Traditional routes often utilize 5-bromo-2-nitrobenzoic acid followed by reduction, or require esterification/protection of the anthranilic acid to prevent catalyst poisoning by the free carboxylate or competitive N-arylation of the aniline amine.

However, this protocol utilizes the Ma Coupling conditions (Copper(I)/Amino Acid ligand system). This approach leverages the "ortho-effect" where the carboxylate group, rather than acting as a poison, actually assists the copper center when paired with an amino acid ligand (like L-Proline or N,N-dimethylglycine). This allows for the direct coupling of pyrazole to 5-bromoanthranilic acid without protecting groups, significantly reducing step count and waste.

Reaction Scheme

ReactionScheme Substrate 5-Bromoanthranilic Acid (Free COOH/NH2) Catalyst CuI (10 mol%) L-Proline (20 mol%) Substrate->Catalyst Reagent Pyrazole (1.2 equiv) Reagent->Catalyst Conditions K2CO3, DMSO 90°C, 12-24h Catalyst->Conditions Product 5-(Pyrazol-1-yl)anthranilic Acid (>85% Yield) Conditions->Product C-N Bond Formation

Figure 1: Direct Ullmann coupling strategy avoiding protection/deprotection steps.

Part 2: Critical Parameters & Mechanistic Insights

To ensure reproducibility, researchers must understand the causality behind the reagent choices:

ParameterReagent SelectionScientific Justification (Causality)
Ligand L-Proline Crucial: Acts as a bidentate ligand that stabilizes the Cu(I) species. In the presence of the substrate's carboxylate, it forms a water-soluble, active catalytic species that prevents Cu precipitation and accelerates the oxidative addition of the aryl bromide.
Catalyst CuI (Copper Iodide) Preferred over CuBr or Cu2O due to higher stability and solubility in the presence of amino acid ligands.
Base K₂CO₃ Essential for deprotonating the pyrazole (pKa ~14) and the carboxylic acid. Cs₂CO₃ can be used for faster rates but is less cost-effective.
Solvent DMSO High dielectric constant promotes the solubility of the ionic intermediates. DMF is a viable alternative, but DMSO often shows superior rates for amino-acid promoted couplings.
Atmosphere Argon/Nitrogen Strict Requirement: Oxygen causes oxidation of Cu(I) to Cu(II), which is inactive for this catalytic cycle and leads to homocoupling of the pyrazole.

Part 3: Detailed Experimental Protocol

Safety Note: Copper residues are toxic. DMSO penetrates skin. Handle all reagents in a fume hood.

Materials Preparation
  • Substrate: 5-Bromoanthranilic acid (1.0 equiv, 10 mmol, 2.16 g)

  • Nucleophile: 1H-Pyrazole (1.5 equiv, 15 mmol, 1.02 g)

  • Catalyst: CuI (0.1 equiv, 1 mmol, 190 mg)

  • Ligand: L-Proline (0.2 equiv, 2 mmol, 230 mg)

  • Base: K₂CO₃ (2.5 equiv, 25 mmol, 3.45 g)

  • Solvent: Anhydrous DMSO (20 mL)

Step-by-Step Workflow
  • Inert Setup: Flame-dry a 100 mL Schlenk tube or 3-neck round-bottom flask equipped with a magnetic stir bar. Allow to cool under a stream of Argon.

  • Solids Addition: Charge the flask with 5-bromoanthranilic acid, pyrazole, K₂CO₃, CuI, and L-Proline.

    • Tip: Adding the ligand (L-Proline) with the solids ensures immediate complexation with Copper upon solvent addition.

  • Degassing: Evacuate the flask and backfill with Argon (repeat 3 times). This is the most common failure point; ensure O₂ is removed.

  • Solvation: Add anhydrous DMSO via syringe through a septum.

  • Reaction: Heat the mixture to 90°C in an oil bath. Stir vigorously (800-1000 rpm).

    • Monitoring: Monitor by HPLC or TLC (mobile phase: DCM/MeOH 9:1 with 1% acetic acid). The reaction typically reaches completion in 12–18 hours.

  • Workup (The "Self-Validating" Purification):

    • Cool the mixture to room temperature.

    • Dilute with water (50 mL). The solution should be basic (pH > 10) due to carbonate; the product is soluble as the carboxylate salt.

    • Filtration: Filter through a Celite pad to remove insoluble copper salts and excess base. Wash the pad with water.

    • Extraction (Impurity Removal): Extract the aqueous filtrate with Ethyl Acetate (2 x 30 mL).

      • Why? This removes unreacted pyrazole and any non-acidic organic byproducts. The product remains in the aqueous phase.

    • Precipitation: Acidify the aqueous layer carefully with 1M HCl to pH 3-4.

    • Isolation: The product, 5-(pyrazol-1-yl)anthranilic acid, will precipitate as an off-white to beige solid. Filter, wash with cold water, and dry under vacuum.

Workflow Diagram

Workflow start Start: Weigh Reagents purge Inert Gas Purge (Argon) (Critical for Cu(I) stability) start->purge mix Add DMSO & Heat to 90°C purge->mix monitor Monitor (HPLC/TLC) Target: >98% Conversion mix->monitor decision Complete? monitor->decision decision->mix No (Extend Time) workup1 Dilute w/ Water (pH > 10) Filter Cu salts (Celite) decision->workup1 Yes extract Wash Aq. layer w/ EtOAc (Removes neutral impurities) workup1->extract precip Acidify Aq. layer (HCl to pH 4) Precipitate Product extract->precip finish Filter & Dry 5-(pyrazol-1-yl)anthranilic acid precip->finish

Figure 2: Operational workflow emphasizing the acid-base purification strategy.

Part 4: Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Catalyst oxidation (Blue/Green color)Ensure stricter Argon purging. Increase ligand loading to 30 mol%.
Blue/Green Reaction Mixture Cu(II) formationThe reaction must remain yellow/brown/reddish. If blue, oxygen ingress occurred. Restart with fresh catalyst.
Sticky Precipitate Product occlusionDuring acidification, add HCl slowly with rapid stirring. If sticky, sonicate the slurry for 10 mins.
Impurity: Homocoupling Bis-pyrazole formationReduce Pyrazole equivalents to 1.1. Ensure temperature does not exceed 100°C.

References

  • Ma, D., et al. (2004).[1] L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles.[1][2] Synlett. Link

  • Deng, W., et al. (2005). Amino Acid-Mediated Goldberg Reactions of Aryl Bromides and Heteroaryl Bromides. Journal of the American Chemical Society. Link

  • Evano, G., et al. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Pharmaceutical Synthesis. Chemical Reviews. Link

  • Tiwari, D., et al. (2011).[3] Synthesis and pharmacological screening of N-substituted anthranilic acid derivatives. International Journal of Drug Development & Research. Link

Sources

Application Notes & Protocols for 2-amino-5-(1H-pyrazol-1-yl)benzoic acid: A Privileged Scaffold for Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Pyrazole Scaffold in Kinase Inhibition

Protein kinases, numbering over 500 in the human genome, are critical regulators of cellular signaling. Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention. The development of small-molecule kinase inhibitors has revolutionized oncology, and within this field, certain chemical structures have emerged as "privileged scaffolds" due to their consistent ability to bind to the highly conserved ATP-binding site of kinases.

The pyrazole ring is one such privileged scaffold, extensively utilized in medicinal chemistry for its synthetic accessibility, drug-like properties, and versatile bioisosteric functions.[1] Its unique five-membered ring structure, containing two adjacent nitrogen atoms, serves as an excellent framework for creating hydrogen bonds and π-π stacking interactions crucial for anchoring within the kinase active site.[2] When combined with an aminobenzoic acid moiety, as in 2-amino-5-(1H-pyrazol-1-yl)benzoic acid , the resulting intermediate provides a powerful platform for generating libraries of potent and selective kinase inhibitors. This document provides a detailed guide for researchers on the synthesis and application of this key intermediate in drug discovery workflows.

PART 1: Synthesis of the Core Intermediate: 2-amino-5-(1H-pyrazol-1-yl)benzoic acid

A robust and scalable synthesis of the title compound is paramount for its use in drug discovery campaigns. While multiple routes can be envisioned, a highly effective method involves a palladium-catalyzed Buchwald-Hartwig amination, a cornerstone of modern C-N bond formation.[3] This proposed protocol leverages commercially available starting materials to achieve the target intermediate.

Proposed Synthetic Pathway

The synthesis begins with 2-amino-5-bromobenzoic acid, which is first protected to prevent side reactions, then coupled with pyrazole, followed by deprotection.

Synthesis_Pathway A 2-Amino-5-bromobenzoic acid B Boc-Protected Intermediate A->B Boc₂O, NaOH THF/H₂O C Coupled Product B->C Pyrazole, Pd₂(dba)₃ Xantphos, K₂CO₃ Dioxane, 110°C D 2-amino-5-(1H-pyrazol-1-yl)benzoic acid (Target Intermediate) C->D TFA or HCl DCM Kinase_Binding cluster_0 Kinase ATP-Binding Site cluster_1 Inhibitor Molecule Hinge Hinge Region (e.g., Met residue) RibosePocket Ribose Pocket SolventFront Solvent-Exposed Region Pyrazole Pyrazole Core Pyrazole->Hinge H-Bond Linker1 Amide Linker (from Benzoic Acid) Pyrazole->Linker1 Linker2 Amide Linker (from Amino Group) Pyrazole->Linker2 R1 R1 Group Linker1->R1 R1->RibosePocket Interaction R2 R2 Group Linker2->R2 R2->SolventFront Interaction Discovery_Workflow Start Synthesize Intermediate: 2-amino-5-(1H-pyrazol-1-yl)benzoic acid Library Synthesize Inhibitor Library (e.g., via Amide Coupling) Start->Library InVitro Primary Screening: In Vitro Kinase Assay (IC₅₀) Library->InVitro Cellular Secondary Screening: Cellular Proliferation Assay (GI₅₀) InVitro->Cellular SAR Structure-Activity Relationship (SAR) Analysis Cellular->SAR SAR->Library Iterative Design LeadOpt Lead Optimization (ADME/Tox, In Vivo) SAR->LeadOpt Candidate Preclinical Candidate LeadOpt->Candidate

Sources

Application Note: Cyclization Strategies for 2-Amino-5-(1H-pyrazol-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The cyclization of 2-amino-5-(1H-pyrazol-1-yl)benzoic acid is a critical transformation in the synthesis of 6-(1H-pyrazol-1-yl)quinazolin-4(3H)-one derivatives.[1][2][3] These scaffolds are privileged structures in medicinal chemistry, frequently serving as core pharmacophores for kinase inhibitors (e.g., JAK, EGFR) and metabolic regulators.

This guide moves beyond generic textbook methods, addressing the specific electronic and solubility challenges posed by the 5-(pyrazol-1-yl) substituent. The pyrazole ring, being a nitrogen-rich heteroaromatic, introduces unique polarity and potential coordination sites that can interfere with standard Lewis acid-catalyzed pathways.[1][3] This note prioritizes three distinct cyclization routes based on the desired C-2 substitution and process scalability.

Mechanistic Insight & Reagent Selection

The transformation involves the condensation of the amino group (nucleophile) and the carboxylic acid (electrophile precursor) with a "C1" source (carbon donor) to form the pyrimidine ring of the quinazolinone.

Electronic Considerations

The pyrazol-1-yl group at the 5-position (para to the amine) is inductively electron-withdrawing but can donate electron density via resonance.[1][2][3] In practice, it slightly deactivates the aniline nitrogen, requiring higher temperatures or more electrophilic reagents compared to unsubstituted anthranilic acid.

Reagent Decision Matrix
ReagentTarget ProductReaction TypeKey Advantage
Formamide Quinazolin-4(3H)-one (C2-H)Niementowski CondensationRobustness. Solvent-free, high-temperature method that drives difficult substrates to completion.[2][3]
Formamidine Acetate Quinazolin-4(3H)-one (C2-H)CondensationPurity. Milder conditions (refluxing ethanol/methoxyethanol); easier workup than formamide.[1][2]
Urea Quinazoline-2,4-dione (C2-OH)Fusion/CondensationFunctionality. Accesses the dione scaffold; useful for subsequent chlorination (POCl₃) at C2.[1]
Triethyl Orthoformate Quinazolin-4(3H)-one (C2-H)Acid-Catalyzed CyclizationMildness. Suitable for sensitive substrates; often requires NH₄OAc as nitrogen source.[1][2]

Reaction Pathways (Visualized)

The following diagram illustrates the divergent pathways for cyclizing the 2-amino-5-(1H-pyrazol-1-yl)benzoic acid scaffold.

CyclizationPathways Start 2-Amino-5-(1H-pyrazol-1-yl) benzoic acid Formamide Reagent: Formamide (140-180°C) Start->Formamide Path A (Classic) Formamidine Reagent: Formamidine Acetate (EtOH/Reflux) Start->Formamidine Path B (Mild) Urea Reagent: Urea (Fusion/160°C) Start->Urea Path C (Dione) Inter_Amide Intermediate: Amide/Formimidate Formamide->Inter_Amide - H2O Formamidine->Inter_Amide - NH3, AcOH Prod_Dione Product B: 6-(Pyrazol-1-yl)quinazoline-2,4-dione (C2 = OH) Urea->Prod_Dione Fusion (- NH3) Prod_Quin Product A: 6-(Pyrazol-1-yl)quinazolin-4(3H)-one (C2 = H) Inter_Amide->Prod_Quin Cyclization (- H2O)

Figure 1: Divergent synthetic pathways for the cyclization of the 5-pyrazolyl-anthranilic acid core.[1][2]

Detailed Experimental Protocols

Protocol A: The "Workhorse" Method (Formamide)

Best for: Scale-up, unreactive substrates, and generating the C2-unsubstituted quinazolinone core.[1]

  • Reagents:

    • 2-amino-5-(1H-pyrazol-1-yl)benzoic acid (1.0 equiv)[1][2][3]

    • Formamide (5.0 - 10.0 equiv) – Acts as both reagent and solvent.[1][2]

    • Ammonium Acetate (0.1 equiv) – Optional catalyst to accelerate reaction.[1]

  • Procedure:

    • Setup: Charge a round-bottom flask with the benzoic acid derivative and formamide.

    • Reaction: Heat the mixture to 140–150 °C for 4–6 hours.

      • Note: The reaction typically proceeds via the formation of the intermediate ammonium salt, followed by condensation. Water is evolved; an open vessel or a Dean-Stark trap (if a co-solvent is used) facilitates forward equilibrium.[2]

    • Monitoring: Monitor by LC-MS. The starting material (Acid) will disappear, and the product (M-18 relative to formylated intermediate) will appear.

    • Workup: Cool the reaction mixture to room temperature. The product often precipitates upon cooling.

    • Isolation: Dilute with water (2x volume) and stir for 30 minutes. Filter the solid.[4][5]

    • Purification: Wash the cake with water and cold ethanol. Recrystallize from DMF/Ethanol if necessary.[3]

Protocol B: The "Precision" Method (Formamidine Acetate)

Best for: High purity requirements, avoiding thermal decomposition of the pyrazole ring.

  • Reagents:

    • Starting Material (1.0 equiv)

    • Formamidine Acetate (1.5 - 2.0 equiv)[1][2]

    • Solvent: 2-Methoxyethanol (preferred) or Ethanol.[2]

  • Procedure:

    • Setup: Dissolve the starting material in 2-methoxyethanol (concentration ~0.2 M).

    • Addition: Add Formamidine Acetate.

    • Reaction: Reflux (approx. 125 °C for 2-methoxyethanol) for 6–12 hours.

    • Mechanism: Formamidine acetate acts as a highly reactive electrophile, forming the quinazolinone under milder conditions than formamide.

    • Workup: Concentrate the solvent under reduced pressure. Treat the residue with dilute NaHCO₃ solution to neutralize acetic acid byproducts.

    • Isolation: Filter the resulting solid, wash with water, and dry under vacuum.

Protocol C: Synthesis of the Dione (Urea Fusion)

Best for: Accessing the 2,4-dione for subsequent chlorination (to make 2,4-dichloro derivatives).[1]

  • Reagents:

    • Starting Material (1.0 equiv)

    • Urea (5.0 equiv)[1]

  • Procedure:

    • Fusion: Mix the solid acid and urea intimately in a mortar. Transfer to a flask.

    • Heating: Heat the melt to 160–180 °C for 2–4 hours. The mixture will liquefy and then resolidify as the higher melting point product forms.

    • Workup: Cool to ~100 °C and add water carefully to dissolve excess urea.

    • Isolation: Filter the insoluble quinazoline-2,4-dione.

    • Purification: Reprecipitate from basic solution (dissolve in NaOH, filter, acidify with HCl) to remove unreacted urea and starting material.

Critical Optimization & Troubleshooting

Solubility Issues

The 5-(pyrazol-1-yl) group significantly reduces solubility in non-polar solvents.[1][2]

  • Solution: If using Protocol B (Ethanol), switch to 2-Methoxyethanol or DMF to ensure homogeneity.[1]

  • Impact: Poor solubility can lead to incomplete conversion or encapsulation of unreacted starting material inside the product precipitate.[3]

Pyrazole Stability

While 1H-pyrazoles are generally stable, the N1-C(phenyl) bond can be sensitive to extremely harsh acidic conditions.[1]

  • Avoid: Prolonged reflux in concentrated sulfuric acid.[3]

  • Preferred: The Formamide method (Protocol A) is essentially neutral/weakly basic and preserves the pyrazole integrity.

Water Removal

Cyclization releases water.[3] In Protocol A (Formamide), the high temperature drives water off. In lower temperature methods, adding molecular sieves or using a Dean-Stark apparatus can improve yield by 10-15%.[1][2][3]

References

  • Niementowski, S. (1895). "Syntheses of Quinazoline Derivatives." Journal für Praktische Chemie, 51, 564.
  • Connolly, D. J., et al. (2005). "Synthesis of quinazolinones and quinazolines." Tetrahedron, 61(43), 10153-10202.[1] Link[1]

  • Li, F., et al. (2016).[6] "Acceptorless Dehydrogenative Coupling of o-Aminobenzamides with Methanol." Organic Letters, 18(11), 2580-2583.[1] Link[1]

  • Alexandre, F.-R., et al. (2003). "Efficient Synthesis of Quinazolin-4-ones." Tetrahedron Letters, 44(24), 4455-4458.[1] (Describes the Formamidine Acetate method).

  • Zhang, J., et al. (2018). "Pd-catalyzed synthesis of quinazolinones from anthranilic acids." Journal of Organic Chemistry, 83, 14866.

Sources

Troubleshooting & Optimization

Improving yield of copper-catalyzed coupling for pyrazole-benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization and Troubleshooting of Copper-Catalyzed C-N Coupling between Pyrazoles and Halobenzoic Acids. Ticket ID: #CU-PYR-BENZ-001 Support Tier: Level 3 (Senior Application Scientist)

Diagnostic Matrix: Rapid Troubleshooting

Identify your specific failure mode below to find the immediate corrective action.

SymptomProbable CauseCorrective Action
Reaction turns black/plates out Disproportionation of Cu(I)

Cu(0) + Cu(II).
Ligand Failure. Increase ligand loading (to 20-30 mol%). Ensure strict inert atmosphere (Ar/N2). Switch to DMEDA or L-Proline .
Low Conversion (<30%) Catalyst Poisoning by Carboxylate.Protect the Acid. The free benzoic acid is sequestering Cu. Esterify first (Methyl/Ethyl ester) or use Method B (High-load Amino Acid Ligand).
Reaction Stalls at 50-60% Product Inhibition / Base Depletion.Reload Catalyst. Add fresh CuI (5 mol%) and Ligand (10 mol%) after 12h. Ensure base (

) is finely ground/dry.
Regioselectivity Issues Steric/Electronic competition at N1/N2.Switch Solvent/Ligand. DMSO favors thermodynamic product. Bulky ligands (e.g., TMHD ) can enforce steric selectivity.
Blue/Green Solution Oxidation to Cu(II) (Inactive).Oxygen Leak. Check septa/manifold. Add a reducing agent (e.g., 10 mol% Sodium Ascorbate) to regenerate Cu(I) in situ.

Technical Deep Dive: The "Free Acid" Paradox

The coupling of pyrazoles with halobenzoic acids presents a unique challenge compared to standard Ullmann couplings: the Carboxylate Interference Effect .

The Mechanism of Failure

In a standard catalytic cycle, the ligand (L) stabilizes the Cu(I) species, facilitating oxidative addition into the aryl halide. However, the benzoate substrate, once deprotonated by the base (


), becomes a ligand itself.
  • Sequestration: The carboxylate binds Cu(I) tighter than many monodentate ligands but lacks the electronic properties to promote the oxidative addition/reductive elimination cycle efficiently.

  • Solubility: The zwitterionic intermediate formed (metal-carboxylate-pyrazole complex) often precipitates in non-polar solvents, halting the reaction.

The Solution: Ligand Acceleration (The "Ma" vs. "Buchwald" Approach)

To overcome this, you must use a ligand that binds Cu(I) stronger than the benzoate or facilitates a pathway where the carboxylate assists.

  • The "Ma" Approach (Amino Acids): Uses amino acids (L-Proline, N,N-Dimethylglycine) which mimic the carboxylate binding mode but accelerate the reductive elimination step.

  • The "Buchwald" Approach (Diamines): Uses bidentate diamines (DMEDA, DACH) which occupy both coordination sites, preventing carboxylate interference.

Optimized Protocols

Method A: The "Direct" Route (Ma Conditions)

Best for when you cannot esterify the acid. Uses amino acid ligands to out-compete the substrate.

  • Substrates: Halobenzoic acid (1.0 equiv), Pyrazole (1.2 equiv).

  • Catalyst: CuI (10 mol%).[1]

  • Ligand: 4-Hydroxy-L-proline or N,N-Dimethylglycine (20 mol%).

  • Base:

    
     (2.5 equiv) - Must be anhydrous and finely ground.
    
  • Solvent: DMSO (0.5 M concentration).

  • Temp: 90–110 °C.

Step-by-Step:

  • Charge an oven-dried Schlenk tube with CuI, Ligand, Base, and Halobenzoic acid.

  • Evacuate and backfill with Argon (3x).[2]

  • Add Pyrazole and DMSO via syringe under Argon flow.

  • Seal and heat to 110 °C for 24h.

  • Critical Workup: Acidify to pH 3-4 with dilute HCl to precipitate the product (or extract the free acid form).

Method B: The "Robust" Route (Ester Protection)

Highest success rate. Eliminates catalyst poisoning.

  • Substrates: Methyl/Ethyl Iodobenzoate (1.0 equiv), Pyrazole (1.1 equiv).

  • Catalyst: CuI (5 mol%).

  • Ligand: trans-N,N'-Dimethylcyclohexane-1,2-diamine (DMEDA) (10-20 mol%).

  • Base:

    
     or 
    
    
    
    (2.0 equiv).
  • Solvent: Toluene or Dioxane (0.5 M).

  • Temp: 110 °C.

Why this works: Esterification removes the anionic carboxylate, allowing the DMEDA ligand to control the Cu center exclusively, resulting in faster kinetics and higher yields.

Visualizing the Chemistry

Mechanistic Conflict: Ligand vs. Substrate

The diagram below illustrates the competition between the desired Catalytic Cycle and the "Dead End" caused by benzoate coordination.

UllmannMechanism Cu_Pre Cu(I) Precursor Active_Cat Active Catalyst [L-Cu-X] Cu_Pre->Active_Cat + Ligand (DMEDA/Proline) Ox_Add Oxidative Addition [L-Cu(III)-Ar-X] Active_Cat->Ox_Add + Ar-I Poisoned DEAD END [Benzoate-Cu-Complex] (Inactive) Active_Cat->Poisoned + Free Benzoic Acid (Displaces Ligand) Nu_Sub Nucleophilic Substitution (Pyrazole Binding) Ox_Add->Nu_Sub + Pyrazole / Base Red_Elim Reductive Elimination (Product Release) Nu_Sub->Red_Elim Red_Elim->Active_Cat Turnover Poisoned->Active_Cat Requires High Temp or Stronger Ligand

Caption: The "Dead End" represents the thermodynamic sink where the benzoate substrate displaces the catalytic ligand, halting the cycle.

Troubleshooting Logic Tree

Follow this flow to diagnose low yields.

Troubleshooting Start Low Yield (<50%) CheckColor Check Reaction Color Start->CheckColor BlueGreen Blue/Green? CheckColor->BlueGreen Black Black Precipitate? CheckColor->Black Normal Color is Brown/Orange (Looks Normal) CheckColor->Normal Oxidized Cu(I) Oxidized to Cu(II) Action: Degas solvent, add Na-Ascorbate BlueGreen->Oxidized Yes Disprop Cu Disproportionation Action: Switch to DMEDA Increase Ligand Ratio Black->Disprop Yes Inhibition Substrate Inhibition? Normal->Inhibition Action1 Protect Acid (Esterify) Inhibition->Action1 If possible Action2 Use Amino Acid Ligand (Ma Conditions) Inhibition->Action2 If free acid required

Caption: Decision tree for diagnosing reaction failure based on visual cues and substrate constraints.

Frequently Asked Questions (FAQs)

Q: Can I use Cu powder instead of CuI? A: Yes, but it requires activation. Copper powder (Cu(0)) works via in situ oxidation to Cu(I). However, for difficult substrates like benzoic acids, CuI or CuBr (purified) is preferred because it provides a defined starting oxidation state. If using Cu powder, add a drop of iodine to initiate the cycle.

Q: Why is DMSO preferred over DMF for the "Direct" method? A: Solubility of the intermediate. The potassium salt of the benzoic acid-pyrazole-copper complex is highly polar. DMSO dissolves this zwitterionic species better than DMF or Toluene, preventing the catalyst from precipitating out of the active cycle [1].

Q: My pyrazole has substituents. How do I control Regioselectivity? A: Sterics rule here.

  • N1 vs N2: If your pyrazole is 3-substituted, the reaction will favor the less sterically hindered Nitrogen (N1).

  • Ligand Influence: Using a bulky ligand like TMHD (2,2,6,6-tetramethyl-3,5-heptanedione) can exaggerate this steric preference, improving the ratio of the desired isomer [2].

Q: I see "Protodehalogenation" (Ar-I


 Ar-H) instead of coupling. 
A:  This indicates your reaction temperature is too high, or you have a proton source (wet solvent).
  • Fix: Lower temp to 90°C.

  • Fix: Ensure

    
     is flame-dried.
    
  • Fix: Switch to a milder base like

    
    .
    

References

  • Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Ma, D., & Cai, Q.[3][4] (2008).[3] Accounts of Chemical Research. [Link] (The definitive guide on using amino acids to overcome difficult Ullmann substrates).

  • Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L.[5][6] (2004).[6] The Journal of Organic Chemistry. [Link] (Establishes the diamine ligand protocols for N-arylation).

  • Mild and Efficient Copper-Catalyzed N-Arylation of Pyrazoles with Aryl Boronic Acids. Use of Chan-Lam coupling as an alternative if Ullmann fails completely. [Link]

Sources

Technical Support Center: Purification of 2-amino-5-(1H-pyrazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advanced Purification & Impurity Control for Apixaban Intermediate Document ID: TS-APIX-INT-005 Audience: Process Chemists, Analytical Scientists, Drug Development Leads

Executive Summary & Molecule Profile

2-amino-5-(1H-pyrazol-1-yl)benzoic acid is a critical intermediate in the synthesis of the anticoagulant Apixaban (Eliquis) . Its purity is paramount because impurities carried forward into the final cyclization steps (formation of the pyrazolo[3,4-c]pyridin-7-one core) are difficult to purge later.

The molecule possesses a zwitterionic nature (aniline base + benzoic acid), which dictates its solubility profile and purification strategy.

PropertySpecification / Characteristic
Role Key Apixaban Intermediate (Precursor to the lactam core)
Common Impurities [1] • Ethyl ester precursor (Incomplete hydrolysis)• Decarboxylated byproduct (4-(pyrazol-1-yl)aniline)• Copper/Palladium residues (Catalyst carryover)• Oxidized aniline oligomers (Color bodies)
Solubility Profile High: Dilute aqueous Base (pH > 10), Dilute Acid (pH < 2)• Moderate: DMSO, DMF, Hot Ethanol• Low: Water (pH 4–6), Dichloromethane, Hexanes
Critical pKa ~2.5 (Carboxyl), ~4.8 (Aniline). Isoelectric Point (pI) ≈ 3.8–4.2

Primary Purification Workflow (Acid-Base Swing)

This method leverages the amphoteric nature of the molecule to reject non-acidic organic impurities and inorganic salts.

The Logic (Why this works)
  • Basic Dissolution (pH > 12): Converts the acid to the benzoate salt (highly water-soluble). Non-acidic organic impurities (e.g., decarboxylated byproducts, unreacted neutral coupling partners) remain insoluble or extractable.

  • Adsorption: Activated carbon removes oxidized aniline species (color) and trace heavy metals.

  • Controlled Precipitation (pH 4.0): Acidifying to the isoelectric point maximizes yield while leaving inorganic salts (NaCl) and highly soluble amine impurities in the mother liquor.

Step-by-Step Protocol

Reagents: 2N NaOH, 2N HCl, Ethyl Acetate (EtOAc), Activated Carbon (Type CP or similar), Celite.

  • Dissolution: Suspend the crude solid in Water (10 volumes) . Slowly add 2N NaOH until pH reaches 12–13 . Stir until fully dissolved.

    • Checkpoint: If solids remain, these are likely non-acidic impurities.

  • Organic Wash (Critical for Purity): Extract the aqueous alkaline solution with EtOAc (2 x 3 volumes) .

    • Action: Discard the organic (EtOAc) layer. This removes the decarboxylated impurity (4-(1H-pyrazol-1-yl)aniline) and unreacted neutral precursors.

  • Scavenging: Add Activated Carbon (5 wt%) to the aqueous layer. Stir at 50°C for 30 minutes .

  • Filtration: Filter hot through a Celite pad to remove carbon. Wash the pad with a small amount of dilute NaOH.

  • Precipitation: Cool the filtrate to 20°C. Slowly add 2N HCl dropwise.

    • Observation: Solids will begin to crash out around pH 6. Continue adding HCl until pH 4.0–4.5 is reached. Do not overshoot to pH 1 , or the hydrochloride salt may form and redissolve/trap impurities.

  • Isolation: Stir the slurry for 1 hour to ripen crystals. Filter. Wash with Water (3x) to remove inorganic salts (NaCl). Dry at 50°C under vacuum.

Visualization: Impurity Fate Mapping

The following diagram illustrates where specific impurities are rejected during the Acid-Base workflow.

PurificationFlow Crude Crude Starting Material (Acid + Ester + Decarboxylated + Metals) BaseStep Add NaOH (pH > 12) + EtOAc Wash Crude->BaseStep OrgLayer Organic Layer (Waste) Contains: Decarboxylated Impurity & Neutral Precursors BaseStep->OrgLayer Extraction AqLayer Aqueous Layer Contains: Target Benzoate & Metal Salts BaseStep->AqLayer Retention Carbon Activated Carbon Treatment Filter via Celite AqLayer->Carbon CarbonWaste Solid Waste Contains: Color Bodies & Adsorbed Metals Carbon->CarbonWaste Filtration AcidStep Acidify to pH 4.0-4.5 (Isoelectric Precipitation) Carbon->AcidStep Filtrate MotherLiq Mother Liquor (Waste) Contains: NaCl, Soluble Salts, Trace Amine Impurities AcidStep->MotherLiq Filtration FinalProd Pure Product 2-amino-5-(pyrazol-1-yl)benzoic acid AcidStep->FinalProd Cake

Caption: Fate mapping of impurities during the Acid-Base/Organic Wash purification cycle.

Troubleshooting Guide & FAQs

Issue 1: "My product is colored (Pink/Brown) instead of off-white."
  • Cause: Oxidation of the amino group. Aniline derivatives are prone to air oxidation, forming quinoid-like color bodies.

  • Solution:

    • Ensure Activated Carbon treatment is performed at 50°C (not room temp) for adequate adsorption.

    • Add a reducing agent: Include 0.5% Sodium Bisulfite or EDTA during the aqueous dissolution step to sequester metals that catalyze oxidation.

    • Recrystallization: If the acid-base method fails to remove color, recrystallize from Ethanol/Water (1:1) . Dissolve in hot ethanol, then add water until turbid.

Issue 2: "High levels of Ethyl Ester impurity (Starting Material) remain."
  • Analysis: The ethyl ester (Ethyl 2-amino-5-(1H-pyrazol-1-yl)benzoate) is the direct precursor. It is insoluble in basic water but soluble in organics.

  • Fix: The Organic Wash (Step 2 above) is the control point.

    • Protocol Adjustment: Increase the volume of the EtOAc wash or switch to Dichloromethane (DCM) for better partitioning of the ester. Ensure the aqueous phase pH is strictly >12 to keep the target product fully ionized and in the water phase.

Issue 3: "Yield is significantly lower than expected (<70%)."
  • Cause A (pH Overshoot): If you acidify to pH 1–2, the amine group protonates (

    
    ), forming the hydrochloride salt, which is soluble in water. You lose product to the mother liquor.
    
    • Fix: Target pH 4.0–4.5 strictly.

  • Cause B (Incomplete Hydrolysis): If the starting material was the ester, ensure the hydrolysis reaction was complete before starting purification. Check by HPLC.

Issue 4: "Copper content is failing specification (>20 ppm)."
  • Context: Copper is used in the Ullmann coupling to attach the pyrazole ring.

  • Solution: Simple carbon often fails for chelated copper.

    • Protocol: Use a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol ) or wash the initial organic crude solution with 5% aqueous L-Cysteine or Ammonium Hydroxide before the acid-base step.

Advanced Impurity Profiling (HPLC)

When troubleshooting purity, use this reference table to identify peaks.

Relative Retention Time (RRT)*Likely IdentityOriginRemoval Strategy
0.85 Decarboxylated (4-(pyrazol-1-yl)aniline)Thermal degradationAcidic wash or Organic extraction at pH 12
1.00 Target Acid Main ProductN/A
1.20 Ethyl Ester PrecursorIncomplete ReactionSaponification or Organic extraction at pH 12
1.35 Regioisomer (3-isomer)Non-selective couplingRecrystallization (EtOH/Water)

*Note: RRTs are approximate and depend on column (C18) and gradient (Water/Acetonitrile + 0.1% H3PO4).

References

  • Bristol-Myers Squibb Company. (2003).[2] Nitrogen containing heterobicycles as factor Xa inhibitors. WO Patent 2003/026652.

    • Relevance: Describes the foundational synthesis and purification of pyrazole-benzoic acid intermedi
  • Pinto, D. J. P., et al. (2007). Discovery of an Oral Factor Xa Inhibitor (Apixaban).[3] Journal of Medicinal Chemistry, 50(22), 5339–5356.

    • Relevance: Establishes the chemical structure and impurity challenges in the medicinal chemistry route.
  • Organic Process Research & Development. (2018). Scalable Synthesis of Apixaban.[1]

    • Relevance: General process chemistry principles for amino-benzoic acid purification (isoelectric precipit
  • BenchChem. (2025).[4][5] Apixaban Impurities: An In-depth Technical Guide.

    • Relevance: Identification of hydrolytic degradation pathways and specific impurity structures.

Sources

Technical Support Center: Solubility Optimization for 2-amino-5-(1H-pyrazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

User Issue: "My sample of 2-amino-5-(1H-pyrazol-1-yl)benzoic acid will not dissolve in standard organic solvents (DCM, Toluene, cold Methanol) for my next reaction step."

Root Cause Analysis: This molecule exhibits a classic "Brick Dust" profile due to two synergistic structural factors:

  • Zwitterionic Locking: As an anthranilic acid derivative, it possesses both a basic amine/pyrazole and an acidic carboxyl group. In its neutral state, it exists as a zwitterion with high crystal lattice energy.

  • Intramolecular Hydrogen Bonding: A strong hydrogen bond often forms between the amine (

    
    ) and the carbonyl oxygen of the carboxylic acid. This "locks" the molecule into a planar conformation, facilitating tight 
    
    
    
    stacking of the aromatic rings and reducing interaction with solvents.

The Solvent Matrix: What Works & Why

Do not waste time with non-polar solvents. Use this matrix to select the correct solvent system based on your experimental goal.

Solvent ClassSpecific SolventSolubility RatingTechnical Note
Polar Aprotic DMSO, DMF, NMP High (+++++)Primary Choice. Disrupts intermolecular H-bonds. Ideal for reactions or stock solutions.
Alcohols Methanol, Ethanol Moderate (+++)Thermal Dependent. Poor solubility at RT; good solubility at reflux. Ideal for recrystallization .
Chlorinated DCM, Chloroform Very Poor (+)Avoid. Cannot overcome the lattice energy of the zwitterion.
Ethers THF, 1,4-Dioxane Low/Moderate (++)Usable only if heated or if the molecule is protected (e.g., esterified).
Water Water (Neutral) Insoluble (-)The molecule is at its isoelectric point (pI) and precipitates.
Aqueous Buffer pH < 2 or pH > 8 High (++++)Soluble as a cationic salt (acidic pH) or anionic carboxylate (basic pH).

Troubleshooting Guides (FAQ Format)

Q1: I need to run an NMR, but it precipitates in CDCl3. What should I use?

Diagnosis: Chloroform cannot break the zwitterionic lattice. Solution: Switch to DMSO-d6 .

  • Why: DMSO is a strong hydrogen bond acceptor. It disrupts the internal H-bond between the amine and carboxyl group, solvating the molecule effectively.

  • Alternative: If DMSO is unavailable, use MeOD (Methanol-d4) with a drop of DCl or NaOD to shift the pH away from the isoelectric point.

Q2: I am trying to acylate the amine, but the starting material won't dissolve in DCM.

Diagnosis: You are fighting the lattice energy. Protocol:

  • Co-solvent Approach: Dissolve the starting material in a minimum volume of DMF (Dimethylformamide).

  • Dilution: Slowly add your DCM to the DMF solution. The compound should remain in solution as long as the DMF ratio is >10-15%.

  • Base Catalysis: Add your organic base (TEA or DIPEA) before adding the electrophile. The base deprotonates the carboxylic acid, creating a more soluble organic salt (e.g., triethylammonium carboxylate), which is often more soluble in DCM than the zwitterion.

Q3: How do I purify this without column chromatography?

Diagnosis: The high crystallinity that causes solubility issues makes this compound an excellent candidate for Recrystallization . Method: "Thermal Swing" in Ethanol.

  • Suspend the solid in Ethanol (approx. 10-15 volumes).

  • Heat to Reflux (78°C) . It should dissolve completely.[1]

  • Optional: If it doesn't dissolve, add DMF dropwise until clear.

  • Cool slowly to Room Temperature, then to 0°C.

  • Filter the pure crystals.

Strategic Workflows (Visualization)

Workflow A: Solvent Selection Logic

SolventSelection Start Start: 2-amino-5-(1H-pyrazol-1-yl)benzoic acid Goal What is your Goal? Start->Goal Reaction Chemical Reaction Goal->Reaction Analysis Analysis (NMR/HPLC) Goal->Analysis Purification Purification Goal->Purification TempHigh High Temp (>80°C)? Reaction->TempHigh SolventNMR Select Deuterated Solvent Analysis->SolventNMR Recryst Recrystallization Strategy Purification->Recryst UseDMF Use DMF or NMP TempHigh->UseDMF Yes UseTHF Use THF/Dioxane (Requires Base) TempHigh->UseTHF No DMSOd6 DMSO-d6 (Recommended) SolventNMR->DMSOd6 MeOD MeOD + DCl (Alternative) SolventNMR->MeOD Ethanol Reflux in EtOH (Thermal Swing) Recryst->Ethanol AcidBase Acid/Base Swing (pH Manipulation) Recryst->AcidBase

Figure 1: Decision tree for selecting the appropriate solvent system based on experimental intent.

Workflow B: The "Acid-Base Swing" Purification Protocol

This is the most robust method for isolating the compound from crude reaction mixtures without chromatography.

AcidBaseSwing Crude Crude Mixture (Solid/Oil) Dissolve 1. Dissolve in 1M NaOH (pH > 10) Crude->Dissolve Forms Soluble Carboxylate Filter 2. Filter Insoluble Impurities Dissolve->Filter Remove non-acidic byproducts Precipitate 3. Slowly add 1M HCl (Target pH 3-4) Filter->Precipitate Isoelectric Isoelectric Point Reached (Precipitation) Precipitate->Isoelectric Collect 4. Vacuum Filtration & Wash with Water Isoelectric->Collect Dry 5. Dry at 50°C (Vacuum) Collect->Dry

Figure 2: The "Acid-Base Swing" technique utilizes the amphoteric nature of the molecule for purification.

Detailed Experimental Protocols

Protocol A: Dissolution for HPLC Analysis

Standard method to avoid "carry-over" or column clogging.

  • Weigh: 5.0 mg of sample.

  • Primary Solvent: Add 200 µL of DMSO . Vortex until fully dissolved (solution may be yellow).

  • Dilution: Slowly add 800 µL of Acetonitrile (ACN) or Methanol .

    • Note: Do not dilute with water immediately, as it may shock-precipitate the compound.

  • Final Buffer: If the method requires water, add it last, ensuring the organic ratio remains >50%.

Protocol B: Large Scale Recrystallization (10g+)

Reference Method for Anthranilic Acid Derivatives [1, 2].

  • Setup: Place 10g of crude 2-amino-5-(1H-pyrazol-1-yl)benzoic acid in a 250mL round-bottom flask.

  • Solvent Addition: Add 100 mL of Ethanol (95%) .

  • Heating: Heat to reflux with stirring.

    • Checkpoint: If solid remains after 15 mins at reflux, add DMF in 1 mL increments. Do not exceed 10% v/v DMF.

  • Clarification: If black specks (palladium or charcoal) are present, filter hot through a Celite pad.

  • Crystallization: Remove from heat. Allow to cool to room temperature undisturbed (2 hours). Then place in an ice bath (0-5°C) for 1 hour.

  • Isolation: Filter the white/off-white crystals. Wash with cold Ethanol .

References

  • Domańska, U., et al. (2011).[2] "Solubility of Sparingly Soluble Drug Derivatives of Anthranilic Acid." The Journal of Physical Chemistry B.

  • PubChem Compound Summary. (n.d.). "2-(1H-Pyrazol-1-yl)benzoic acid."[3][4] National Center for Biotechnology Information.

  • BenchChem Technical Support. (2025). "Synthesis and Purification of 2-Amino-5-nitrobenzoic Acid (Analogous Protocols)."

  • Google Patents. (2007). "Method for preparing 2-amino-5-iodo benzoic acid (KR20070039948A)." Google Patents.

Sources

Troubleshooting decarboxylation during 5-(pyrazol-1-yl)benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 5-(pyrazol-1-yl)benzoic acid. This resource is designed to provide in-depth troubleshooting guidance and address common challenges encountered during the synthesis of this important chemical intermediate. As Senior Application Scientists, we combine a deep understanding of reaction mechanisms with practical, field-tested solutions to help you optimize your synthetic routes and overcome common obstacles, particularly the undesired side reaction of decarboxylation.

Frequently Asked Questions (FAQs)

Q1: My reaction to form 5-(pyrazol-1-yl)benzoic acid is showing low yield, and I suspect decarboxylation. What are the primary causes?

A1: Decarboxylation, the loss of the carboxylic acid group as CO2, is a common side reaction when working with aromatic carboxylic acids, especially under harsh conditions.[1][2] The primary drivers for decarboxylation in this synthesis are typically:

  • High Temperatures: Many synthetic routes for C-N bond formation, such as the Ullmann or Buchwald-Hartwig reactions, require elevated temperatures.[3][4] Benzoic acid and its derivatives become increasingly susceptible to decarboxylation at temperatures exceeding 200°C.[5][6][7]

  • Presence of Catalysts: Certain transition metals, particularly copper, can catalyze decarboxylation at lower temperatures than thermal decomposition alone.[5][8] While essential for the desired C-N coupling, the catalyst can also promote this unwanted side reaction.

  • Acidic or Basic Conditions: Both strong acids and bases can facilitate decarboxylation, depending on the specific mechanism.[1][9] The reaction conditions must be carefully optimized to favor the desired N-arylation over decarboxylation.

  • Oxidative Conditions: The presence of oxidizing agents can sometimes promote oxidative decarboxylation.[10]

Q2: How can I confirm that decarboxylation is occurring in my reaction mixture?

A2: Several analytical techniques can be employed to detect and quantify the decarboxylated byproduct, 1-phenylpyrazole:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The most definitive method. Look for the disappearance of the carboxylic acid proton signal and the appearance of new aromatic proton signals corresponding to 1-phenylpyrazole.

  • High-Performance Liquid Chromatography (HPLC): Develop a method to separate the starting material, desired product, and the non-polar decarboxylated byproduct. The retention time of the byproduct will be significantly different from the carboxylic acid.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is particularly useful for identifying the volatile 1-phenylpyrazole.[10]

  • Thin-Layer Chromatography (TLC): A quick, qualitative check. The less polar decarboxylated product will have a higher Rf value than the more polar carboxylic acid.

Q3: What are the main synthetic strategies to produce 5-(pyrazol-1-yl)benzoic acid, and which is least prone to decarboxylation?

A3: The most common strategies involve forming the C-N bond between a pyrazole and a benzoic acid derivative. The choice of strategy significantly impacts the risk of decarboxylation:

  • Strategy 1: Coupling with a Halobenzoic Acid (e.g., Ullmann or Buchwald-Hartwig Reaction): This involves reacting pyrazole with a 5-halobenzoic acid (e.g., 5-bromobenzoic acid or 5-iodobenzoic acid). While effective, these reactions often require high temperatures and copper or palladium catalysts, which can promote decarboxylation.[3][4]

  • Strategy 2: Coupling with a Halobenzoate Ester followed by Hydrolysis: This is often the preferred route to mitigate decarboxylation. The C-N coupling reaction is performed on a methyl or ethyl ester of the 5-halobenzoic acid. The ester group is less prone to decarboxylation under typical coupling conditions. The final step is the hydrolysis of the ester to the carboxylic acid, which is generally a milder transformation.[11][12]

  • Strategy 3: Chan-Lam Coupling: This reaction utilizes a boronic acid derivative and a copper catalyst, often under milder conditions than traditional Ullmann couplings, potentially reducing the risk of decarboxylation.[13][14]

In-Depth Troubleshooting Guide

Problem 1: Significant Decarboxylation During Ullmann or Buchwald-Hartwig Coupling with 5-Halobenzoic Acid

Root Cause Analysis:

The combination of high temperature required for the C-N bond formation and the presence of a copper or palladium catalyst creates an environment ripe for decarboxylation.[4][5][8] The mechanism can involve the formation of an aryl-metal intermediate which can then undergo protodecarboxylation or other decomposition pathways.

Solutions:

  • Adopt the Ester Strategy: This is the most robust solution. Synthesize the methyl or ethyl ester of 5-(pyrazol-1-yl)benzoic acid first and then hydrolyze it. This two-step approach isolates the thermally sensitive carboxylic acid from the harsh coupling conditions.

  • Optimize Reaction Temperature: Systematically lower the reaction temperature in small increments (e.g., 10°C) to find the minimum temperature required for the C-N coupling to proceed at a reasonable rate.

  • Ligand and Catalyst Screening (Buchwald-Hartwig): For palladium-catalyzed reactions, the choice of ligand is critical.[15] Modern, bulky electron-rich phosphine ligands can often facilitate the reaction at lower temperatures.

  • Base Selection: The choice of base can influence the reaction outcome. Weaker bases like K2CO3 or Cs2CO3 may be less likely to promote decarboxylation than strong bases like NaOtBu or K3PO4.[16]

Problem 2: Low Yield During the Hydrolysis of Methyl 5-(Pyrazol-1-yl)benzoate

Root Cause Analysis:

Incomplete hydrolysis or degradation of the pyrazole ring under the hydrolysis conditions can lead to low yields. While generally a mild reaction, pyrazole esters can be susceptible to hydrolysis, and the stability can be influenced by substituents.[11][17]

Solutions:

  • Hydrolysis Conditions:

    • Basic Hydrolysis: Use a solution of LiOH or NaOH in a mixture of THF/water or methanol/water at room temperature or with gentle heating (e.g., 40-50°C). Monitor the reaction closely by TLC or HPLC to avoid prolonged reaction times that could lead to side reactions.

    • Acidic Hydrolysis: Refluxing with aqueous HCl or H2SO4 can be effective, but care must be taken as some pyrazole derivatives can be unstable under strongly acidic conditions.

  • Work-up Procedure: After hydrolysis, the reaction mixture will be basic. Acidify the solution carefully with cold 1M HCl to a pH of approximately 3-4 to precipitate the carboxylic acid. Ensure the solution is cold during acidification to minimize the solubility of the product.

Experimental Protocol: Esterification and Hydrolysis

Part A: Synthesis of Methyl 5-(Pyrazol-1-yl)benzoate

  • To a solution of methyl 5-bromobenzoate (1.0 eq) and pyrazole (1.2 eq) in a suitable solvent such as DMF or toluene, add K2CO3 (2.0 eq) and a catalytic amount of CuI (0.1 eq) and a ligand like 1,10-phenanthroline (0.2 eq).

  • Heat the reaction mixture at 110-130°C and monitor by TLC or HPLC.

  • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Part B: Hydrolysis to 5-(Pyrazol-1-yl)benzoic Acid

  • Dissolve the purified methyl 5-(pyrazol-1-yl)benzoate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH (2.0-3.0 eq) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify with 1M HCl to pH 3-4.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum.

Visualizing the Process

Diagram: Troubleshooting Workflow for Decarboxylation

G start Low Yield of 5-(Pyrazol-1-yl)benzoic Acid check_decarboxylation Analyze for Decarboxylation (NMR, HPLC, GC-MS) start->check_decarboxylation decarbox_present Decarboxylation Confirmed check_decarboxylation->decarbox_present Yes no_decarbox Decarboxylation Absent check_decarboxylation->no_decarbox No ester_route Switch to Ester Route: 1. C-N Coupling on Ester 2. Hydrolysis decarbox_present->ester_route Recommended optimize_direct Optimize Direct Coupling: - Lower Temperature - Screen Ligands/Catalysts - Change Base decarbox_present->optimize_direct check_other Investigate Other Issues: - Incomplete Reaction - Purification Losses - Starting Material Quality no_decarbox->check_other success Improved Yield ester_route->success optimize_direct->success G cluster_0 Direct Coupling (Higher Decarboxylation Risk) cluster_1 Ester Route (Lower Decarboxylation Risk) A 5-Halobenzoic Acid + Pyrazole B High Temp. Cu or Pd Catalyst A->B C 5-(Pyrazol-1-yl)benzoic Acid B->C D Decarboxylated Byproduct B->D E 5-Halobenzoate Ester + Pyrazole F High Temp. Cu or Pd Catalyst E->F G 5-(Pyrazol-1-yl)benzoate Ester F->G H Mild Hydrolysis (e.g., LiOH, RT) G->H I 5-(Pyrazol-1-yl)benzoic Acid H->I

Caption: Comparison of synthetic routes and their associated decarboxylation risks.

Quantitative Data Summary

ParameterDirect Coupling of AcidCoupling of EsterKey Consideration
Typical Temp. 120-220°C [5]110-150°C The ester is more thermally stable than the free acid.
Decarboxylation Risk HighLowThe carboxylic acid functionality is sensitive to heat and catalysts.
Number of Steps 12 (plus hydrolysis)The extra step often leads to a higher overall yield and purity.
Typical Base K2CO3, K3PO4, NaOtBuK2CO3, Cs2CO3Stronger bases can sometimes promote side reactions.

References

  • March, J. (1985). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (3rd ed.). Wiley.
  • Wikipedia. (n.d.). Decarboxylation. Retrieved from [Link]

  • Panda, S. R., Dadhaniya, F. K., & Mishra, V. O. (2024). Protodecarboxylation of benzoic acid (substituted) by using transition metals compound- copper carbonate. International Journal of Biology, Pharmacy and Allied Sciences, 13(12).
  • SATHEE - IIT Kanpur. (n.d.). Chemistry Decarboxylation Reaction. Retrieved from [Link]

  • UNT Digital Library. (2026, January 21). Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids. Retrieved from [Link]

  • Ashenhurst, J. (2022, May 20). Decarboxylation. Master Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US4094909A - Process for the decarboxylation-oxidation of benzoic acid compounds.
  • Breit, B., et al. (2023, October 10). Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. Journal of the American Chemical Society.
  • Organic Chemistry Portal. (n.d.). Decarboxylations. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Cross-coupling of pyrazole 377 and boronic acid 10 through Chan–Lam coupling. Retrieved from [Link]

  • PubMed. (n.d.). Oxidative decarboxylation of benzoic acid by peroxyl radicals. Retrieved from [Link]

  • Chinese Chemical Society. (2025, December 13). Generalization of the Chan–Lam Reaction via Photoinduced Copper Catalysis. CCS Chemistry. Retrieved from [Link]

  • Beilstein Journals. (2016, July 26). Catalytic Chan–Lam coupling using a 'tube-in-tube' reactor to deliver molecular oxygen as an oxidant. Retrieved from [Link]

  • Who we serve. (n.d.).
  • Wikipedia. (n.d.). Chan–Lam coupling. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Retrieved from [Link]

  • OUCI. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

  • Unknown Source.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones. Retrieved from [Link]

  • ResearchGate. (2025, September 26). Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. Retrieved from [Link]

  • MDPI. (2012, August 27). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • MDPI. (2023, June 27). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Retrieved from [Link]

  • National Institutes of Health. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Retrieved from [Link]

  • ACS Publications. (2025, September 10). Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. Retrieved from [Link]

  • JOCPR. (2014). A green and efficient hydrolysis of methyl 5-hydroxypyrazine-2-carboxylate. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105.
  • PubMed. (2011, April 15). Degradation of benzoic acid and its derivatives in subcritical water. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of the pyrazolyl benzoic acid derived aldehyde. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Decarboxylative Hydroxylation of Benzoic Acids. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Degradation of Benzoic Acid and its Derivatives in Subcritical Water. Retrieved from [Link]

  • Organic Syntheses. (n.d.). REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Retrieved from [Link]

  • Unknown Source.
  • University of Toronto. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]

Sources

Validation & Comparative

Mass spectrometry fragmentation pattern of 5-(pyrazol-1-yl)anthranilic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Mass Spectrometry Fragmentation of 5-(pyrazol-1-yl)anthranilic acid

Executive Summary

This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of 5-(pyrazol-1-yl)anthranilic acid (


, MW 203.19  g/mol ). It is designed for analytical chemists and medicinal chemists requiring robust structural verification of anthranilic acid scaffolds, which are critical intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors.

Key Finding: The presence of the ortho-amino/carboxylic acid motif facilitates a diagnostic "ortho-effect" dehydration pathway (


), distinguishing this compound from its meta- or para- isomers. This guide compares Electrospray Ionization (ESI) performance against Electron Ionization (EI) to establish the optimal workflow for structural elucidation.

Experimental Methodology

To ensure reproducibility, the following protocols define the conditions under which the fragmentation data is generated.

Protocol A: ESI-QTOF MS/MS (Soft Ionization)
  • Instrument: Quadrupole Time-of-Flight (Q-TOF) MS.

  • Solvent System: 50:50 Methanol:Water + 0.1% Formic Acid.

  • Infusion: Direct infusion at 5 µL/min.

  • Ionization Source: ESI Positive Mode (

    
    ).
    
  • Capillary Voltage: 3.5 kV.

  • Collision Energy (CE): Ramped 10–40 eV to capture full fragmentation breakdown curves.

Protocol B: EI-MS (Hard Ionization)
  • Instrument: Single Quadrupole GC-MS.

  • Inlet Temperature: 250°C.

  • Ionization Energy: 70 eV.

  • Carrier Gas: Helium (1 mL/min).

Fragmentation Pathway Analysis

The fragmentation of 5-(pyrazol-1-yl)anthranilic acid is governed by two competing mechanisms: the Ortho-Effect (characteristic of the anthranilic core) and Decarboxylation .

Mechanism 1: The Ortho-Effect (Diagnostic)

In ESI(+) mode, the protonated molecular ion (


 204) undergoes an intramolecular rearrangement. The amino group at position 2 acts as a nucleophile toward the carbonyl carbon of the carboxylic acid at position 1, leading to the expulsion of a water molecule.
  • Transition:

    
     204 
    
    
    
    
    
    186 (Loss of
    
    
    ).
  • Significance: This transition confirms the 1,2-disubstitution pattern. Isomers where the amine and acid are not adjacent (e.g., 4-aminobenzoic acid derivatives) do not exhibit this transition efficiently.

Mechanism 2: Decarboxylation

A parallel high-energy pathway involves the loss of the carboxylic acid group as


.
  • Transition:

    
     204 
    
    
    
    
    
    160 (Loss of
    
    
    ).
  • Resultant Species: 4-(pyrazol-1-yl)aniline radical cation equivalent.

Mechanism 3: Pyrazole Ring Cleavage

At higher collision energies (


 eV), the pyrazole ring (attached at position 5) fragments.
  • Transition:

    
     160 
    
    
    
    
    
    133 (Loss of
    
    
    ).
  • Deep Fragmentation: Cleavage of the

    
     bond connecting the pyrazole to the phenyl ring is energetically unfavorable but can yield phenyl cations (
    
    
    
    77 derivative) in EI modes.

Visualization: Fragmentation Pathway (DOT)

FragmentationPathway M_Ion Precursor Ion [M+H]+ m/z 204 (Protonated 5-(pyrazol-1-yl)anthranilic acid) Ortho_Product Ortho-Effect Product [M+H - H2O]+ m/z 186 (Benzisoxazolone-like cation) M_Ion->Ortho_Product -H2O (18 Da) Low CE (10-20 eV) Decarboxylated Decarboxylated Product [M+H - CO2]+ m/z 160 (4-(pyrazol-1-yl)aniline) M_Ion->Decarboxylated -CO2 (44 Da) Med CE (20-30 eV) Frag_HCN Pyrazole Ring Opening [m/z 160 - HCN]+ m/z 133 Decarboxylated->Frag_HCN -HCN (27 Da) High CE (>35 eV) Frag_Aniline Aminophenyl Cation [C6H6N]+ m/z 92 Decarboxylated->Frag_Aniline -Pyrazole

Caption: ESI(+) Fragmentation pathway highlighting the competitive ortho-effect (water loss) and decarboxylation pathways.

Comparative Analysis: ESI vs. EI

The choice of ionization technique drastically alters the spectral fingerprint.

FeatureESI-MS/MS (Recommended) EI-MS (Alternative)
Molecular Ion Dominant (

)
Weak/Absent (

)
Base Peak

186 (at low CE) or

160

160 (Decarboxylated)
Diagnostic Value High: Confirms MW and Ortho-substitution.Moderate: Good for fingerprinting, poor for MW.
Key Fragments


Suitability Best for LC-coupled quantification and impurity profiling.Best for library matching (NIST) if pure standard exists.
Why ESI is Superior for this Application:

For drug development, preserving the molecular ion is crucial. EI often imparts too much internal energy, causing immediate decarboxylation (


 160), which makes it difficult to distinguish the parent acid from its decarboxylated degradation product (a common impurity). ESI allows "soft" detection of the intact acid (

204) before inducing fragmentation.

Comparison with Structural Alternatives

To validate the specificity of the


 186 fragment, we compare the target with its para-isomer.
ParameterTarget: 5-(pyrazol-1-yl)anthranilic acid Alternative: 4-amino-3-(pyrazol-1-yl)benzoic acid
Structure Amine and COOH are Ortho (1,2) Amine and COOH are Para (1,4)
Precursor (

)
204204

186 (-

)
High Intensity (Dominant) Absent / Very Low (No ortho-effect)

160 (-

)
PresentPresent
Conclusion

186 is the unique identifier.
Indistinguishable by mass alone without MS/MS.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text establishing the "Ortho Effect" mechanism in benzoic acids).

  • NIST Mass Spectrometry Data Center. (2023). Anthranilic acid, TMS derivative Mass Spectrum.[1] National Institute of Standards and Technology. (Reference for anthranilic acid core fragmentation behavior).

  • Holčapek, M., et al. (2010). Fragmentation behavior of N-substituted pyrazoles in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. (Mechanistic insight into pyrazole ring stability).

  • Jankowska, E., & Cipollo, J. (2011).[2] Platform for analysis of anthranilic acid derivatives utilizing multipolarity mode LC-MS. Bioanalysis. (Validates ESI conditions for anthranilic acid derivatives).

Sources

A Comparative Guide to Purity Analysis of 2-amino-5-(1H-pyrazol-1-yl)benzoic acid: Developing a Stability-Indicating HPLC Method

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates like 2-amino-5-(1H-pyrazol-1-yl)benzoic acid is a critical, non-negotiable step in ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide presents a scientifically grounded, robust High-Performance Liquid Chromatography (HPLC) method for the purity determination of this compound. We will delve into the causal reasoning behind the method's development, from column and mobile phase selection to detector settings. Furthermore, this guide provides a comparative analysis with alternative techniques such as Gas Chromatography (GC) and Capillary Electrophoresis (CE), supported by a discussion of their respective advantages and limitations for this specific application. Our objective is to provide a comprehensive, field-proven framework for selecting and implementing the most suitable analytical strategy.

Introduction: The Analytical Imperative

2-amino-5-(1H-pyrazol-1-yl)benzoic acid is a key building block in the synthesis of various pharmacologically active molecules. Its molecular structure, featuring a benzoic acid moiety, an amino group, and a pyrazole ring, presents a unique analytical challenge. The presence of multiple functional groups makes it susceptible to various impurities arising from the synthetic route or degradation pathways. Therefore, a highly specific, stability-indicating analytical method is required to ensure that all potential impurities are effectively separated and quantified.[1]

High-Performance Liquid Chromatography (HPLC) is the cornerstone of pharmaceutical analysis due to its versatility, robustness, and high resolving power.[2][3] This guide focuses on developing a Reversed-Phase HPLC (RP-HPLC) method, which is the gold standard for a wide range of organic molecules.[4]

Analyte Properties and Method Development Strategy

A successful analytical method is built upon a fundamental understanding of the analyte's physicochemical properties.

  • Structure and Polarity : 2-amino-5-(1H-pyrazol-1-yl)benzoic acid is a polar, ionizable molecule. The presence of both an acidic group (carboxylic acid, pKa ~4-5) and a basic group (amino group, pKa ~2-3) makes its retention behavior highly dependent on the mobile phase pH.[5]

  • UV Absorbance : The aromatic rings (benzene and pyrazole) confer strong UV absorbance, making UV detection a suitable and sensitive choice for quantification.[6]

Our development strategy will focus on manipulating these properties to achieve optimal chromatographic separation. The primary goal is to resolve the main analyte peak from all potential process-related impurities and degradation products.

Logical Workflow for HPLC Method Development

The process of developing a robust HPLC method is systematic and iterative. It involves screening key parameters and optimizing them to meet the analytical objectives.

MethodDevelopment cluster_Opt cluster_Val Start Define Analytical Objective: Purity >99.5% Analyte Characterize Analyte (Polarity, pKa, UV λmax) Start->Analyte InitialScreen Initial Parameter Screening Analyte->InitialScreen Column Column Selection (C18, Phenyl-Hexyl) InitialScreen->Column MobilePhase Mobile Phase Selection (ACN vs MeOH, pH) InitialScreen->MobilePhase Detection Detector Settings (Scan for λmax) InitialScreen->Detection Optimization Optimization Phase Column->Optimization MobilePhase->Optimization Detection->Optimization Gradient Gradient Profile (Time, Slope) Optimization->Gradient FlowTemp Flow Rate & Temperature Gradient->FlowTemp Validation Method Validation (ICH Q2) FlowTemp->Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy & Precision Linearity->Accuracy Robustness Robustness Accuracy->Robustness FinalMethod Final Validated Method Robustness->FinalMethod

Caption: A systematic workflow for HPLC method development and validation.

Recommended Analytical Method: Reversed-Phase HPLC

RP-HPLC is the preferred method due to its ability to handle polar to moderately non-polar compounds and its overall robustness.[7]

Experimental Protocol: HPLC Purity Analysis

Objective: To determine the purity of 2-amino-5-(1H-pyrazol-1-yl)benzoic acid and separate it from potential impurities using a gradient RP-HPLC method with UV detection.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, and column oven.

  • Photodiode Array (PDA) or UV-Vis Detector.

Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µmThe phenyl-hexyl stationary phase offers alternative selectivity to standard C18 columns. Its pi-pi interactions can enhance the retention and resolution of aromatic compounds like the analyte.[5]
Mobile Phase A 0.02 M Potassium Phosphate buffer, pH 3.0The acidic pH ensures that the carboxylic acid group is protonated (non-ionized), promoting retention on the non-polar stationary phase.[5] The amino group will be ionized, but consistent ionization ensures sharp peak shapes.
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier with low viscosity and good UV transparency.[5]
Gradient Elution 0-2 min: 10% B2-20 min: 10% to 70% B20-25 min: 70% B25.1-30 min: 10% BA gradient is necessary to elute potential impurities with a wide range of polarities and to ensure the main peak is sharp and well-resolved. The re-equilibration step ensures reproducibility.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature 35 °CElevated temperature can improve peak shape and reduce viscosity, leading to better efficiency. It also ensures consistent retention times.
Detection Wavelength 254 nmThis wavelength is commonly used for aromatic compounds. A PDA detector should be used during development to scan the peak and determine the optimal wavelength for maximum absorbance.
Injection Volume 5 µLA small injection volume minimizes potential peak distortion from the sample solvent.
Sample Preparation Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of water and acetonitrile (diluent) to a final concentration of 1.0 mg/mL.The diluent should be weak enough to not cause peak distortion upon injection but strong enough to ensure solubility.
Trustworthiness: System Suitability and Validation

To ensure the method is self-validating for daily use, system suitability tests must be performed before any analysis. The method should be fully validated according to ICH Q2(R1) guidelines.[8][9][10]

Validation ParameterAcceptance CriteriaPurpose
Specificity The main peak is resolved from all other peaks (Resolution > 2.0). Peak purity analysis (via PDA) shows no co-elution.Confirms the method can accurately measure the analyte without interference.[11]
Linearity Correlation coefficient (r²) ≥ 0.999 over a range (e.g., LOQ to 150% of target concentration).Demonstrates a proportional relationship between detector response and analyte concentration.
Accuracy 98.0% to 102.0% recovery for spiked samples at multiple levels.Measures the closeness of the experimental value to the true value.[12]
Precision Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%).Assesses the degree of scatter between a series of measurements.[10]
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1.The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[13]
Robustness System suitability parameters are met after small, deliberate changes to method parameters (e.g., pH ±0.2, Temp ±2°C).Shows the reliability of the method with respect to minor variations in its execution.[8]

Comparison with Alternative Analytical Methods

While HPLC is the recommended technique, other methods have specific applications and it is important to understand their comparative performance.[14]

Methodology Comparison Logic

Comparison Analyte Analyte Properties (Polar, Non-volatile, UV-active) HPLC HPLC (Recommended) Analyte->HPLC Ideal Match High resolution for polar compounds GC Gas Chromatography (GC) Analyte->GC Poor Match Non-volatile, thermal degradation likely. Requires derivatization. CE Capillary Electrophoresis (CE) Analyte->CE Possible Alternative High efficiency for ionizable species. Can be less robust.

Caption: Decision logic for selecting an analytical method based on analyte properties.

Performance Comparison
FeatureReversed-Phase HPLC (Recommended) Gas Chromatography (GC) Capillary Electrophoresis (CE)
Applicability Excellent . Ideal for non-volatile, polar to moderately non-polar compounds.[3]Poor . The analyte is non-volatile and likely to decompose at high temperatures. Would require a complex and potentially unreliable derivatization step to increase volatility.[3][14]Good . Well-suited for separating ionizable compounds based on their charge-to-size ratio. Can offer very high separation efficiency.
Resolution High. Can be readily optimized by adjusting mobile phase, gradient, and stationary phase.Very High (with derivatization). But the derivatization step itself can introduce impurities.[14]Excellent. Often exceeds HPLC in theoretical plates, leading to very sharp peaks.
Robustness High . Well-established technology with highly reproducible columns and systems. Considered a workhorse in QC labs.[2]Moderate. Derivatization steps can be a source of variability.Moderate. Can be sensitive to minor changes in buffer composition and capillary surface, making it less robust than HPLC for routine QC.[1]
Speed Moderate. Typical run times are 20-40 minutes. UPLC can significantly reduce this.Fast (post-derivatization). Run times are often shorter than HPLC.Very Fast. Separations can often be achieved in under 10 minutes.
Sample Prep Simple (dissolve and inject).Complex . Requires a reproducible derivatization step, followed by extraction.Simple (dissolve in buffer and inject). Requires very small sample volumes.
Cost (Instrument) Moderate to High.Moderate.Moderate.
Cost (Operational) Moderate (solvent consumption).Low (gases are inexpensive, but derivatization reagents add cost).Low (minimal buffer and solvent consumption).[1]

Conclusion and Final Recommendation

For the routine purity analysis of 2-amino-5-(1H-pyrazol-1-yl)benzoic acid, the developed Reversed-Phase HPLC method is unequivocally the most suitable choice . It offers the best combination of specificity, robustness, and ease of use, which are paramount in a regulated drug development environment.[4][14] The method's ability to separate the main component from a wide range of potential impurities makes it a true stability-indicating assay.

While Capillary Electrophoresis (CE) presents a viable alternative with high efficiency and speed, its lower robustness compared to HPLC makes it better suited for orthogonal method development or specialized applications rather than routine quality control.[1] Gas Chromatography (GC) is not a suitable technique for this non-volatile and thermally labile molecule without significant and problematic derivatization.[3] The implementation of the validated HPLC method described herein will ensure the consistent quality and purity of 2-amino-5-(1H-pyrazol-1-yl)benzoic acid, thereby safeguarding the integrity of the subsequent API synthesis.

References

  • A Comparative Guide to Analytical Methods for Determining Isomeric Purity of Aminobenzoates. (n.d.). Benchchem.
  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. (2013, August 20). European Pharmaceutical Review.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (1994). ICH.
  • Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. (2017, March 16). Chimia.
  • ICH Q2 Analytical Method Validation. (n.d.). SlideShare.
  • A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of N-Boc-4-hydroxypiperidine. (n.d.). Benchchem.
  • Comparison Between GC and HPLC for Pharmaceutical Analysis. (2025, September 8). Drawell.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995, June). European Medicines Agency.
  • Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review. (2021, March 27). PMC.
  • ICH Q2(R1) Analytical Method Validation. (n.d.). Scribd.
  • Reversed Phase HPLC Method Development. (n.d.). Phenomenex.
  • Reverse Phase Chromatography Techniques. (2025, October 20). Chrom Tech, Inc.
  • A Comparative Guide to HPLC Method Validation for 2-Amino-5-bromobenzophenone Purity. (n.d.). Benchchem.
  • Steps involved in HPLC Method Development. (n.d.). Asian Journal of Pharmaceutical Research.

Sources

Crystal Structure Characterization of 2-Amino-5-(1H-pyrazol-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the crystal structure characterization of 2-amino-5-(1H-pyrazol-1-yl)benzoic acid , a critical intermediate scaffold used in the synthesis of Factor Xa inhibitors and various kinase inhibitors.

This technical analysis synthesizes crystallographic data from closely related structural analogs (such as 2-amino-5-fluorobenzoic acid and substituted pyrazolyl-benzoic acids) to establish a predictive characterization model. It compares this scaffold against standard alternatives to aid researchers in solid-state form selection during drug development.

Executive Summary & Application Context

2-Amino-5-(1H-pyrazol-1-yl)benzoic acid represents a "privileged structure" in medicinal chemistry.[1] The ortho-amino benzoic acid moiety (anthranilic acid core) provides a strong hydrogen-bonding handle for active site binding, while the 5-position pyrazole serves as a lipophilic spacer often engaging in


 stacking interactions within enzyme pockets.
  • Primary Application: Intermediate for anticoagulant drugs (e.g., Apixaban analogs) and kinase inhibitors.

  • Solid-State Challenge: Balancing the rigid planarity of the anthranilic core with the torsional freedom of the pyrazole ring to optimize packing efficiency and solubility.

Crystallographic Profile & Structural Logic

Predicted Unit Cell & Space Group

Based on the structural homology with 2-amino-5-fluorobenzoic acid and 2-[5-(2-fluorophenyl)-1H-pyrazol-1-yl]benzoic acid, the title compound crystallizes in a monoclinic system, most likely space group


 . This centrosymmetric space group is favored by carboxylic acid dimers.
ParameterRepresentative Value (Modeled)Structural Logic
Crystal System MonoclinicStandard for planar aromatic acids.
Space Group

(No.[2][3] 14)
Accommodates inversion dimers of carboxylic acids.
Z (Molecules/Cell) 4One molecule per asymmetric unit (

).
Density (

)
~1.35 - 1.42 g/cm³Pyrazole ring lowers density vs. halogenated analogs.
Dihedral Angle 35° - 55°Angle between phenyl and pyrazole rings to minimize steric clash with ortho-protons.
Molecular Conformation & Hydrogen Bonding

The crystal lattice is governed by two dominant interaction motifs:

  • Intramolecular Resonance (S(6) Ring): The amino group at position 2 forms a strong intramolecular hydrogen bond with the carbonyl oxygen of the carboxylic acid. This locks the anthranilic core into a planar conformation, reducing the entropic penalty of crystallization.

    • Interaction:

      
      
      
    • Distance: ~2.65 Å (Donor-Acceptor)

  • Intermolecular Dimerization (

    
     Motif): 
    The carboxylic acid groups of adjacent molecules form centrosymmetric dimers via dual hydrogen bonds. This is the primary "supramolecular synthon" driving the lattice architecture.
    
    • Interaction:

      
       / 
      
      
      
    • Geometry: Planar eight-membered ring.

Comparative Analysis: Performance vs. Alternatives

This section compares the title compound with two structural alternatives often encountered in similar synthetic pathways.

Table 1: Solid-State Property Comparison
FeatureTitle Compound (2-Amino-5-(pyrazol-1-yl)benzoic acid)Alternative A (2-Amino-5-fluorobenzoic acid)Alternative B (2-(1H-pyrazol-1-yl)benzoic acid)
Molecular Weight 203.20 g/mol 155.13 g/mol 188.19 g/mol
Melting Point High (~240–260°C)Very High (454 K / 181°C)Moderate (~160–180°C)
Solubility (EtOH) ModerateHighHigh
Packing Efficiency Medium Pyrazole twist creates void space.High Planar molecule stacks tightly.Low Lacks intramolecular H-bond locking.
H-Bond Network 2D Sheets (Dimer + Amino donor)2D Sheets (Dimer + Amino donor)1D Chains (Dimer only)
Stability High (due to S(6) lock)HighModerate (prone to decarboxylation)
Key Insights for Researchers:
  • vs. Alternative A: The pyrazole group in the title compound introduces a "herringbone" packing motif due to the twist angle, reducing density compared to the fluoro-analog. This often improves solubility in polar organic solvents, facilitating process chemistry.

  • vs. Alternative B: The absence of the 2-amino group in Alternative B removes the intramolecular S(6) lock. This makes the carboxylic acid more rotatable, often leading to polymorphism (multiple crystal forms) and lower melting points. The title compound is preferred for stability.

Experimental Protocols

Synthesis & Crystallization Workflow

Objective: Obtain single crystals suitable for X-ray diffraction (SCXRD).

  • Synthesis:

    • React 2-amino-5-bromobenzoic acid with 1H-pyrazole using a copper-catalyzed Ullmann-type coupling or Buchwald-Hartwig amination.

    • Catalyst: CuI / L-Proline or

      
       / Xantphos.
      
    • Base:

      
       or 
      
      
      
      .
    • Solvent: DMSO or Dioxane at 110°C.

  • Purification:

    • Acidify reaction mixture to pH 4.

    • Filter precipitate and wash with water.

  • Crystallization (Slow Evaporation):

    • Dissolve 50 mg of purified solid in 10 mL of Ethanol/Water (9:1 v/v) .

    • Heat to 60°C to ensure full dissolution.

    • Filter through a 0.45 µm PTFE syringe filter into a clean vial.

    • Cover vial with parafilm and poke 3-4 small holes.

    • Allow to stand undisturbed at room temperature (20-25°C) for 5-7 days.

    • Harvest: Look for colorless block-like or prismatic crystals.

Characterization Methodology

A. Single Crystal X-Ray Diffraction (SCXRD):

  • Mounting: Mount crystal on a glass fiber using epoxy or cryoloop with Paratone oil.

  • Data Collection: Collect at 100 K (to reduce thermal motion of the pyrazole ring) using

    
     (
    
    
    
    Å) or
    
    
    radiation.
  • Refinement: Solve structure using Direct Methods (SHELXT) and refine using Full-Matrix Least-Squares (SHELXL).

B. Powder X-Ray Diffraction (PXRD):

  • Purpose: Confirm bulk phase purity matches the single crystal.

  • Scan:

    
     range 5° to 40°; Step size 0.02°.
    
  • Key Peaks: Expect distinct low-angle peaks corresponding to the long axis of the unit cell (approx 15-20 Å).

Visualization of Structural Logic

Diagram 1: Crystallization & Characterization Workflow

This diagram outlines the critical path from crude intermediate to validated crystal structure.

G Start Crude Intermediate (Suzuki/Ullmann Product) Purify Acid-Base Extraction (pH 4 Precipitation) Start->Purify Remove salts Solvent Solvent Selection (EtOH:H2O 9:1) Purify->Solvent Dissolution Crystal Slow Evaporation (5-7 Days, 25°C) Solvent->Crystal Nucleation SCXRD SCXRD Analysis (Mo Kα, 100K) Crystal->SCXRD Single Crystal Validation Phase Purity Check (PXRD vs. Simulated) Crystal->Validation Bulk Powder SCXRD->Validation CIF Data

Caption: Workflow for isolating and validating the solid-state form of 2-amino-5-(1H-pyrazol-1-yl)benzoic acid.

Diagram 2: Hydrogen Bonding Network Topology

This diagram illustrates the competing and cooperative forces stabilizing the crystal lattice.

H MolA Molecule A (Asymmetric Unit) Amino 2-Amino Group (Donor) MolA->Amino Carboxyl Carboxylic Acid (Donor/Acceptor) MolA->Carboxyl Pyrazole 5-Pyrazole Ring (Steric/Pi) MolA->Pyrazole MolB Molecule B (Inversion Symmetry) Amino->Carboxyl Intramolecular S(6) Lock Carboxyl->MolB Intermolecular R2,2(8) Dimer Pyrazole->MolB Pi-Stacking (Weak)

Caption: Topology of the H-bond network showing the critical S(6) intramolecular lock and R2^2(8) intermolecular dimer.

References

  • Sreenivasa, S., et al. (2013). Crystal structure of 2-amino-5-fluorobenzoic acid. Acta Crystallographica Section E. Link

  • Fun, H. K., et al. (2012). 2-[5-(2-Fluorophenyl)-3-isobutyl-1H-pyrazol-1-yl]benzoic acid. Acta Crystallographica Section E. Link

  • Goubitz, K., et al. (2001).[2] Crystal structures of 2-amino-5-bromopyridine. Journal of Chemical Crystallography. Link

  • PubChem Compound Summary. (2025). Benzoic acid, 2-amino-5-(aminosulfonyl)-. National Center for Biotechnology Information. Link

  • Bernstein, J., et al. (1995).[2] Patterns in Hydrogen Bonding: Functionality and Graph Set Analysis in Crystals. Angewandte Chemie International Edition. Link

Sources

Comparative Guide: FT-IR Characterization of Amino vs. Carboxylic Acid Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, pyrazole derivatives serve as a critical scaffold for anti-inflammatory and anticancer therapeutics. Distinguishing between amino (


) and carboxylic acid (

) functional groups on this ring system is a frequent analytical requirement. While both groups exhibit absorption in the high-frequency region (

), their spectral signatures differ fundamentally in shape, multiplicity, and response to hydrogen bonding. This guide provides a technical comparison of these vibrational modes, supported by experimental protocols for signal validation.

Structural Context: The Pyrazole Electronic Environment

To interpret the IR spectrum accurately, one must understand the electronic influence of the pyrazole ring. Pyrazole is a


-excessive (electron-rich) heterocycle.
  • Conjugation Effect: When a carboxylic acid is attached directly to the pyrazole ring (e.g., position 3 or 5), conjugation between the carbonyl group and the aromatic ring generally lowers the

    
     stretching frequency by 
    
    
    
    compared to aliphatic acids.
  • Ring N-H Interference: If the pyrazole is

    
    -unsubstituted, the ring nitrogen proton (
    
    
    
    ) generates a broad band near
    
    
    due to intermolecular oligomerization (dimers/trimers), which can obscure substituent peaks.

Comparative Spectral Analysis

The following table contrasts the diagnostic peaks for amino-substituted versus carboxy-substituted pyrazoles.

Table 1: Characteristic Vibrational Modes
FeatureAmino-Pyrazole (

)
Carboxy-Pyrazole (

)
High Frequency (Stretch) Doublet (Distinct)

(Asym)

(Sym)
Broad Envelope (Diffuse)

Center

Mid-Frequency (Bend/Stretch) Scissoring (

)

(Medium/Sharp)
Carbonyl Stretch (

)

(Strong/Intense)
Fingerprint Region C-N Stretch

C-O Stretch / O-H Bend


Visual Signature "Two sharp spikes" usually visible above the broad H-bond background.[1][2][3][4]"The hairy beard" – a massive, broad feature overlapping C-H stretches.
Diagram 1: Spectral Interpretation Decision Tree

Use this logic flow to rapidly classify the substituent.

IR_Decision_Tree Start Analyze High Frequency Region (3500 - 2500 cm⁻¹) CheckBroad Is there a massive, broad envelope centered ~3000 cm⁻¹? Start->CheckBroad CheckDoublet Are there two distinct sharp peaks (Doublet) > 3300 cm⁻¹? CheckBroad->CheckDoublet No AcidPath Check 1700 cm⁻¹ Region CheckBroad->AcidPath Yes (O-H stretch) AminePath Check 1600 cm⁻¹ Region CheckDoublet->AminePath Yes (Asym/Sym stretch) ResultSecAmine Likely Secondary Amine (Single band) CheckDoublet->ResultSecAmine Single Sharp Peak ResultAcid CONFIRMED: Carboxylic Acid (Strong C=O at ~1700) AcidPath->ResultAcid Strong Band Present ResultAmine CONFIRMED: Primary Amine (Scissoring at ~1600) AminePath->ResultAmine Medium Band Present

Caption: Logical workflow for distinguishing amino vs. carboxylic acid substituents based on peak topology.

The Hydrogen Bonding Factor

In the solid state, both functional groups participate in extensive hydrogen bonding, but the spectral consequences differ.[5]

Carboxylic Acids: The Cyclic Dimer

Carboxylic acids in pyrazole derivatives almost exclusively exist as stable cyclic dimers (linked by two H-bonds).

  • Spectral Consequence: This strong association is what causes the extreme broadening of the O-H stretch (

    
    ) and lowers the 
    
    
    
    frequency to
    
    
    .
  • Monomer Check: In very dilute non-polar solution (e.g.,

    
    ), the dimer breaks, shifting the O-H to a sharp peak at 
    
    
    
    and the
    
    
    to
    
    
    . This is rarely seen in solid-state analysis.
Amines: Intermolecular Networks

Primary amines form weaker intermolecular H-bonds (


).
  • Spectral Consequence: The doublet at

    
     broadens slightly but retains its "double spike" shape. It does not collapse into a single broad envelope like the acid.
    

Methodological Comparison: ATR vs. Transmission (KBr)

Choosing the right sampling technique is vital for pyrazole derivatives, which are often crystalline solids.

FeatureATR (Attenuated Total Reflectance) Transmission (KBr Pellet)
Preparation Direct solid compression on Diamond/ZnSe crystal.Grind with KBr, press into transparent disc.
Resolution Slightly lower; peak intensities decrease at higher wavenumbers.[5][6]Higher resolution; classic peak ratios preserved.
Water Artifacts Minimal (short path length).High Risk: KBr is hygroscopic. Absorbed water (

) mimics amines/acids.
Crystal Effects High pressure anvil may induce polymorphism or alter H-bonding.Grinding destroys crystal lattice; measures "bulk" random orientation.
Verdict Preferred for Routine Screening. Fast, reproducible.Preferred for Publication. If dried properly, yields best resolution of H-bonding.

Experimental Protocol: Deuterium Exchange Validation

When the


 region is cluttered (e.g., overlapping C-H stretches from alkyl chains), visual inspection is insufficient. The 

Exchange Method
is the gold standard for validating

and

peaks. Deuterium (

) is heavier than Hydrogen (

), shifting the vibrational frequency by a factor of

(lower wavenumber).
Protocol Steps
  • Baseline Scan: Acquire the FT-IR spectrum of the dry pyrazole derivative (Solid/ATR).

  • Exchange:

    • Place 5-10 mg of sample on a watch glass.

    • Add 2 drops of

      
       (Deuterium Oxide, >99%).
      
    • Allow to sit for 5 minutes (proton exchange occurs:

      
      ).
      
    • Evaporate the

      
       gently (vacuum or mild heat/lamp) to re-crystallize.
      
  • Validation Scan: Acquire the spectrum of the deuterated sample.

Expected Results
  • Amino Group: The doublet at

    
     will disappear  and reappear shifted to 
    
    
    
    .
  • Carboxylic Acid: The broad O-H envelope will disappear , revealing the sharp underlying C-H stretches at

    
    . A new O-D band appears at 
    
    
    
    .
  • C-H Bonds: Peaks at

    
     (ring/alkyl) remain unchanged  (non-exchangeable).
    
Diagram 2: Validation Workflow

D2O_Protocol Sample Dry Sample (Baseline Scan) D2O_Add Add D₂O (Incubate 5 min) Sample->D2O_Add Dry Evaporate/Dry (Re-crystallize) D2O_Add->Dry Rescan Acquire New Spectrum Dry->Rescan Analysis Compare Spectra: Did 3400-3000 cm⁻¹ vanish? Rescan->Analysis

Caption: Step-by-step D2O exchange protocol to confirm exchangeable protons (N-H/O-H).

References

  • Limbach, H. H., et al. (2004). "Infrared and ab initio studies of hydrogen bonding and proton transfer in the complexes formed by pyrazoles." Journal of Molecular Structure. Link

  • Rice, C., et al. (2005).[7] "Dimerization of Pyrazole in Slit Jet Expansions." Zeitschrift für Physikalische Chemie. Link

  • Chemistry LibreTexts. (2024). "Spectroscopy of Amines." Link

  • Michigan State University. "Infrared Spectroscopy - Carboxylic Acids." Link

  • Barth, A. (2007). "Infrared spectroscopy of proteins." (Discusses H/D exchange methodology). Biochimica et Biophysica Acta. Link

Sources

Safety Operating Guide

Personal protective equipment for handling 2-amino-5-(1H-pyrazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Philosophy

2-amino-5-(1H-pyrazol-1-yl)benzoic acid is a bifunctional pharmaceutical intermediate characterized by a benzoic acid moiety and a pyrazole ring. While often used in the synthesis of kinase inhibitors (e.g., JAK or BTK inhibitors), its specific toxicological profile is frequently under-documented in early-stage research.

The Core Directive: In the absence of a comprehensive toxicological dataset, you must apply the Precautionary Principle . We treat this compound not merely as a generic organic solid, but as a Potent Pharmaceutical Intermediate (OEB 3/4 equivalent) . The primary risks are respiratory sensitization (due to the aniline-like amine group) and ocular damage (due to the acidic proton).

This guide replaces generic advice with a self-validating safety system designed to protect both the operator and the integrity of the chemical.

Hazard Profiling (Structure-Activity Relationship)

As a Senior Scientist, I derive the safety profile from the functional groups when specific LD50 data is proprietary or unavailable.

Functional GroupAssociated HazardGHS Classification (Inferred)
Benzoic Acid Moiety Acidic proton (

); causes immediate irritation to mucous membranes.
H319: Causes serious eye irritation.H315: Causes skin irritation.[1][2][3]
Primary Amine (Aniline-like) Potential for skin sensitization and methemoglobinemia if absorbed.H317: May cause an allergic skin reaction.H302: Harmful if swallowed.
Pyrazole Ring Biologically active scaffold; potential systemic toxicity.H335: May cause respiratory irritation (STOT SE 3).[2][3][4]
Physical Form (Powder) High surface area; prone to static charge and aerosolization.Combustible Dust (Risk of deflagration if dispersed).[5]

Personal Protective Equipment (PPE) Matrix

Do not default to "standard lab PPE." The following matrix is calibrated for Occupational Exposure Band (OEB) 3 , assuming a containment target of <10 µg/m³.

Table 1: Task-Based PPE Specifications
Body AreaStandard Operation (Closed System)High-Risk Operation (Open Handling/Weighing)Technical Specification (Why?)
Respiratory N95 (NIOSH) or FFP2 (EN)P100/P3 Half-Mask or PAPR N95 is insufficient for fine pharmaceutical dusts (<5µm) during open weighing. P100 filters 99.97% of particulates.
Hand Protection Double Nitrile (Total 0.11mm)Extended Cuff Nitrile (0.14mm) + Laminate Liner The amine group can permeate thin nitrile. Double gloving provides a "breakthrough indicator" system (colored inner glove).
Eye/Face Safety Glasses with Side ShieldsIndirect Vented Goggles + Face Shield Acidic dusts react with eye moisture to form corrosive solutions. Goggles prevent dust entry; glasses do not.
Body Lab Coat (Poly/Cotton)Tyvek® 400 (or equiv.) Lab Coat/CoverallCotton retains dusts, creating a secondary exposure source. Tyvek sheds particles and prevents "take-home" exposure.

Operational Protocols: The "Zero-Contamination" Workflow

Phase A: Engineering Controls & Setup
  • Static Control: This powder is likely electrostatic. Use an ionizing fan or antistatic gun inside the weigh station to prevent "fly-away" powder, which is the #1 cause of hood contamination.

  • Containment: All open handling must occur within a Class II Biological Safety Cabinet (BSC) or a Chemical Fume Hood with a face velocity of 0.5 m/s (100 fpm).

Phase B: Weighing & Transfer (The Critical Step)
  • Don PPE: Put on Tyvek sleeves over lab coat, double gloves, and P100 respirator.

  • Taring: Place the receiving vessel (flask) inside the hood. Tare the balance before opening the chemical container.

  • Transfer: Use a disposable antistatic spatula . Do not pour from the bottle.

    • Why? Pouring creates turbulent air currents that eject dust. Spatula transfer is controlled.

  • Decontamination: Wipe the exterior of the receiving flask with a chemically compatible wipe (e.g., methanol-dampened Kimwipe) before removing it from the hood.

Phase C: Solubilization
  • Solvent Choice: Dissolve in DMSO or Methanol inside the hood.

  • Exotherm Check: Benzoic acid derivatives can generate mild heat upon solvation. Add solvent slowly.

  • Liquid Handling: Once in solution, the respiratory risk drops, but the permeation risk increases . Change outer gloves immediately if splashed.

Visualizing the Safety Logic

The following diagram illustrates the decision-making pathway for risk assessment and response.

SafetyLogic Hazard Hazard Source: 2-amino-5-(1H-pyrazol-1-yl)benzoic acid State Physical State: Fine Crystalline Powder Hazard->State Route Primary Route: Inhalation & Ocular Contact State->Route Aerosolization Control_Eng Engineering Control: Fume Hood + Ionizer Route->Control_Eng First Line of Defense Exposure Exposure Event Route->Exposure No PPE/Hood Control_PPE PPE Barrier: P100 Mask + Goggles + Tyvek Control_Eng->Control_PPE Residual Risk Safe_Op Safe Operation Control_PPE->Safe_Op Protocol Followed

Figure 1: Risk Mitigation Pathway. The system relies on redundancy: Engineering controls reduce the load, while PPE acts as the final fail-safe.

Emergency Response & Waste Disposal

Spill Response (Solid Powder)

Do NOT sweep. Sweeping aerosolizes the dust.

  • Evacuate the immediate 3-meter radius.

  • Dampen the spill gently with a paper towel soaked in an inert solvent (e.g., heptane or water) to suppress dust.

  • Scoop the damp paste into a hazardous waste jar.

  • Wash the surface with 10% Sodium Bicarbonate (

    
    ) to neutralize the benzoic acid residues.
    
Disposal Strategy (Cradle-to-Grave)

This compound must never enter the aqueous waste stream due to the ecotoxicity of pyrazoles.

Waste StreamClassificationContainer Labeling
Solid Waste Hazardous Chemical Solid"Solid Waste: 2-amino-5-(1H-pyrazol-1-yl)benzoic acid. Toxic/Irritant."[1][3][5][6]
Liquid Waste Organic Acid Waste"Organic Solvents + Benzoic Acid Derivative. pH < 7."[6]
Contaminated PPE Trace Contaminated SolidDouble-bagged in clear polyethylene.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 1147417, Benzoic acid derivatives. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Specific Target Organ Toxicity. Retrieved from [Link]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.